WH-4-025
Descripción
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Propiedades
IUPAC Name |
[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWDOHSKUDECFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38F3N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to WH-4-025: A Salt-Inducible Kinase (SIK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which play crucial roles in regulating inflammatory responses and metabolic processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and available biological data. Detailed experimental protocols for in vitro kinase inhibition assays and representative in vivo study designs are presented to facilitate further research and development of this compound.
Introduction
Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, and their dysregulation has been implicated in inflammatory diseases, metabolic disorders, and cancer. As such, SIKs have emerged as promising therapeutic targets. This compound is a compound identified as a SIK inhibitor, with its discovery linked to patent WO2016023014 A2.[1][2] This document aims to consolidate the available technical information on this compound to serve as a resource for the scientific community.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C39H38F3N7O5 | [3] |
| Molecular Weight | 741.76 g/mol | [3] |
| CAS Number | 1876463-35-2 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: ≥ 10 mg/mL | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the SIK family of kinases. The SIK signaling pathway is a critical regulator of inflammatory responses, particularly in myeloid cells. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs). This, in turn, modulates the expression of key cytokines, leading to a dual mechanism of action: the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and the induction of the anti-inflammatory cytokine IL-10.[3][4]
Biological Activity
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against SIK isoforms. Specific conditions may need to be optimized based on the kinase and detection method used.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
Kinase substrate (e.g., a generic peptide substrate like AMARA)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the SIK enzyme and substrate in kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution in kinase assay buffer to initiate the reaction. The final ATP concentration should be at or near the Km for each SIK isoform.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Study Design (Representative Protocol for an Inflammatory Model)
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation mouse model.
Objective: To assess the anti-inflammatory effects of this compound in vivo.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing:
-
Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS).
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and time before LPS challenge (e.g., 1 hour prior). A formulation for in vivo use can be prepared by dissolving this compound in a suitable solvent mixture.[2]
-
-
Induction of Inflammation:
-
Administer LPS (e.g., 1 mg/kg) via i.p. injection to induce an inflammatory response. Administer PBS to the control group.
-
-
Sample Collection:
-
At a specified time point after LPS administration (e.g., 2 hours for TNF-α, 6 hours for IL-10), collect blood samples via cardiac puncture under anesthesia.
-
Process blood to obtain serum and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentrations of TNF-α and IL-10 in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the patent document WO2016023014 A2 is expected to contain a description of the synthetic route. Researchers should refer to this patent for information on the synthesis of this compound.
Clinical Status
As of the date of this document, there is no publicly available information to suggest that this compound has entered clinical trials. The development status of this compound remains preclinical.
Conclusion
This compound is a promising SIK inhibitor with potential therapeutic applications in inflammatory diseases and other conditions where SIK signaling is dysregulated. While detailed biological and pharmacokinetic data are not yet widely published, this guide provides a foundational understanding of the compound and methodologies for its further investigation. The patent WO2016023014 A2 is a key resource for obtaining more in-depth information on the synthesis and biological activity of this compound. Further research is warranted to fully characterize the therapeutic potential of this SIK inhibitor.
References
- 1. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of WH-4-025
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a potent small molecule inhibitor targeting Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes, including metabolic regulation, inflammation, and cellular proliferation. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the SIK signaling pathway. It includes a summary of quantitative data for related SIK inhibitors, detailed experimental protocols for assessing its activity, and visual diagrams of the pertinent signaling cascades. While the direct involvement of this compound in other signaling pathways, such as PI3K/Akt/mTOR, has been suggested by some commercial suppliers, robust scientific evidence to support this is currently lacking and warrants further investigation.
Core Mechanism of Action: Inhibition of Salt-Inducible Kinases (SIKs)
The primary mechanism of action of this compound is the inhibition of the kinase activity of the Salt-Inducible Kinase family, which comprises three isoforms: SIK1, SIK2, and SIK3. SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of transcriptional programs in response to various cellular signals.
By inhibiting SIKs, this compound modulates the phosphorylation status and activity of downstream substrates, most notably the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). In their phosphorylated state, both CRTCs and Class IIa HDACs are sequestered in the cytoplasm through binding to 14-3-3 proteins. Inhibition of SIKs by this compound leads to their dephosphorylation, allowing them to translocate to the nucleus and modulate gene expression.
Impact on CREB-Regulated Transcription Coactivators (CRTCs)
Dephosphorylated CRTCs (CRTC1, CRTC2, and CRTC3) translocate to the nucleus and bind to the transcription factor CREB (cAMP response element-binding protein), potently activating the transcription of CREB target genes. This has significant implications for metabolic and inflammatory pathways. For instance, the inhibition of SIKs and subsequent activation of CRTC3 has been shown to modulate macrophage polarization.[1]
Impact on Class IIa Histone Deacetylases (HDACs)
Similarly, dephosphorylation of Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) upon SIK inhibition leads to their nuclear localization. In the nucleus, they can repress the transcription of specific genes, for example, by interacting with myocyte enhancer factor 2 (MEF2).[2]
Quantitative Data: Comparative Analysis of SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| GLPG3312 (compound 28) | 2.0 | 0.7 | 0.6 | [3] |
| MRIA9 | 55 | 48 | 22 | [4] |
| Bosutinib | <3 | <3 | 18 | [4] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4] |
| ARN-3236 | >1000 | <1 | >1000 | [5] |
Signaling Pathway Visualizations
The following diagrams illustrate the core signaling pathway affected by this compound and a potential, though unconfirmed, related pathway.
Caption: SIK Signaling Pathway Inhibition by this compound.
References
- 1. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
WH-4-025: A Technical Guide to its Target Proteins and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a potent small molecule inhibitor targeting Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological and pathological processes. Emerging evidence also suggests potential activity against other key signaling kinases, including the non-receptor tyrosine kinases Lck and Src, and the mitotic checkpoint serine/threonine-protein kinase BUB1B. This technical guide provides an in-depth overview of the primary protein targets of this compound, the signaling pathways they modulate, and detailed experimental protocols for assessing its inhibitory activity. The information presented herein is intended to support further research and drug development efforts centered on this compound and related compounds.
Target Proteins and Quantitative Data
This compound is primarily characterized as a Salt-Inducible Kinase (SIK) inhibitor. While specific IC50 values for this compound are not yet publicly available, data for the closely related compound, WH-4-023 , provides valuable insight into the potential inhibitory profile. WH-4-023 has demonstrated potent inhibition of Lck, Src, and the SIK family of kinases.
| Target Kinase | IC50 (nM) - WH-4-023 |
| Lck | 2 |
| Src | 6 |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
Data for WH-4-023, a structurally related compound, is presented as a proxy for this compound's potential activity. Further experimental validation is required for this compound.
Additionally, computational and screening-based studies have suggested that this compound may also target BUB1B, a key component of the spindle assembly checkpoint.
Signaling Pathways
The inhibitory action of this compound on its target proteins implicates it in the modulation of several critical cellular signaling pathways.
Salt-Inducible Kinase (SIK) Signaling Pathway
SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of metabolic and inflammatory pathways. They are known to phosphorylate and regulate the activity of several downstream targets, including transcription factors and co-activators.
Lck and Src Signaling in T-Cell Activation and Cancer
Lck and Src are non-receptor tyrosine kinases that are pivotal in T-cell receptor (TCR) signaling and are often dysregulated in various cancers, contributing to uncontrolled cell growth, proliferation, and metastasis.
BUB1B and the Spindle Assembly Checkpoint (SAC)
BUB1B is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against its target kinases. Specific details may need to be optimized based on the available reagents and instrumentation.
SIK Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant SIK1, SIK2, or SIK3 enzyme
-
SIK substrate peptide (e.g., AMARA peptide)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the SIK enzyme and substrate peptide in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Lck/Src Kinase Activity Assay (NanoBRET™ Target Engagement Intracellular Assay)
This assay measures the binding of an inhibitor to the target kinase within living cells.
Materials:
-
HEK293 cells
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NanoLuc®-Lck or NanoLuc®-Src fusion vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
This compound (or other test compounds)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96- or 384-well, cell culture-treated plates
-
Multimode plate reader with BRET detection capabilities
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
Cell Plating: After 24 hours, seed the transfected cells into the assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer to the cells.
-
Immediately add the diluted compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Data Acquisition: Measure the BRET signal using a plate reader equipped with appropriate filters for NanoLuc® emission and the tracer's excitation.
-
Data Analysis: Calculate the competitive displacement of the tracer by the compound and determine the IC50 value from the resulting dose-response curve.
BUB1B Kinase Activity Assay (In Vitro Kinase Assay)
This protocol outlines a general method for measuring the phosphorylation of a substrate by BUB1B.
Materials:
-
Recombinant active BUB1B kinase
-
BUB1B substrate (e.g., recombinant H2A or a specific peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound (or other test compounds)
-
P81 phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute in Kinase Assay Buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, BUB1B enzyme, and substrate.
-
Add the diluted compound or vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Phosphocellulose Paper Method: Spot a portion of the reaction mixture onto P81 paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the radioactivity remaining on the paper using a scintillation counter.
-
SDS-PAGE Method: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
-
Data Analysis: Quantify the level of substrate phosphorylation for each compound concentration and calculate the IC50 value.
Conclusion
This compound is a promising kinase inhibitor with a primary activity against the SIK family of kinases and potential inhibitory effects on Lck, Src, and BUB1B. The modulation of these targets implicates this compound in a range of cellular processes, including metabolism, inflammation, immune response, and cell cycle control, highlighting its therapeutic potential in various diseases, particularly cancer. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the development of next-generation kinase inhibitors. Further research is warranted to elucidate the precise molecular mechanisms of this compound and to validate its efficacy and safety in preclinical and clinical settings.
WH-4-025: An Investigational Salt-Inducible Kinase (SIK) Inhibitor
An In-depth Review of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-025 is a novel small molecule identified as a potent inhibitor of Salt-Inducible Kinases (SIKs).[1][2] SIKs, a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators in various physiological and pathological processes, including inflammation, metabolism, and oncology. The therapeutic potential of targeting SIKs has garnered significant interest, positioning this compound as a compound of interest for further investigation. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 1876463-35-2 |
| Molecular Formula | C39H38F3N7O5 |
| Molecular Weight | 741.76 g/mol |
Core Mechanism of Action: SIK Inhibition
This compound is primarily characterized as an inhibitor of the Salt-Inducible Kinase (SIK) family.[1][2] This family includes three isoforms: SIK1, SIK2, and SIK3. These kinases are key signaling molecules that regulate the activity of various transcription factors and coactivators, thereby influencing gene expression and cellular function.
The primary source identifying this compound as a SIK inhibitor is the patent document WO2016023014A2.[1] This patent discloses a series of compounds, including this compound, for their potential use in treating inflammatory bowel disease (IBD) and graft-versus-host disease (GVHD) through the inhibition of SIKs.
Putative Signaling Pathway
The inhibition of SIKs by this compound is expected to modulate downstream signaling pathways. A key mechanism involves the regulation of the CREB-regulated transcription coactivators (CRTCs). In a basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Inhibition of SIKs would prevent this phosphorylation, allowing CRTCs to translocate to the nucleus and activate CREB-dependent gene transcription. This pathway is crucial in modulating inflammatory responses.
Caption: Proposed signaling pathway of this compound.
Potential Therapeutic Applications
Inflammatory Diseases
The primary therapeutic indication for SIK inhibitors, as outlined in the patent literature for this compound, is in the treatment of inflammatory diseases. By modulating cytokine production, SIK inhibitors have the potential to ameliorate the pathological inflammation associated with conditions like IBD and GVHD.
Oncology
A bioinformatic study identified this compound as a potential therapeutic agent for cholangiocarcinoma, a type of bile duct cancer. This computational screen suggested that this compound might act as a dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. However, it is crucial to note that this finding is based on computational analysis and awaits experimental validation.
Quantitative Data
Despite a comprehensive search of scientific literature and patent databases, specific quantitative data for this compound, such as IC50 or Ki values against SIK isoforms or other kinases, are not publicly available at this time. The originating patent, WO2016023014A2, discloses the chemical structure and a general utility as a SIK inhibitor but does not provide specific biological activity data for this compound.
It is noteworthy that a structurally related compound, WH-4-023, has been reported as a potent inhibitor of Lck and Src, with IC50 values of 2 nM and 6 nM, respectively. While this suggests a potential for off-target activity for compounds within this chemical series, these values cannot be directly extrapolated to this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound have not been published. However, standard kinase assay methodologies would be applicable to determine its inhibitory activity.
General Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a multi-well plate, combine the SIK enzyme, a suitable peptide substrate (e.g., a peptide containing the SIK recognition motif), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a novel SIK inhibitor with potential therapeutic applications in inflammatory diseases and possibly oncology. However, the publicly available information on its biological activity is currently limited. The primary source of information is a patent application that establishes its identity as a SIK inhibitor but lacks detailed experimental data.
To fully elucidate the biological activity and therapeutic potential of this compound, further research is imperative. Key future directions include:
-
Quantitative Kinase Profiling: Determining the IC50 values of this compound against all SIK isoforms and a broad panel of other kinases to establish its potency and selectivity.
-
Cellular Activity: Investigating the effects of this compound on SIK signaling pathways in relevant cell-based models, such as immune cells and cancer cell lines.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases and cholangiocarcinoma.
-
Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
The generation of this critical data will be essential to validate the therapeutic potential of this compound and guide its further development as a clinical candidate.
References
The Expanding Therapeutic Landscape of Salt-Inducible Kinase (SIK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salt-inducible kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have emerged as pivotal regulators of inflammatory and metabolic pathways. Their inhibition presents a promising therapeutic strategy for a wide range of human diseases, including autoimmune disorders, inflammatory conditions, and cancer. This technical guide provides an in-depth overview of the research applications of SIK inhibitors, focusing on their mechanism of action, key signaling pathways, and preclinical and clinical evidence. We present quantitative data on the potency and selectivity of prominent SIK inhibitors, detailed experimental protocols for their evaluation, and visual representations of the core signaling pathways and experimental workflows.
Introduction to Salt-Inducible Kinases (SIKs)
The SIK family, part of the AMP-activated protein kinase (AMPK) family, plays a crucial role in transducing signals from various physiological stimuli.[1][2] The three isoforms, SIK1, SIK2, and SIK3, are ubiquitously expressed and share a conserved kinase domain.[1][2] Dysregulation of SIK activity has been implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention.[1][3] SIK inhibitors are a class of small molecules designed to block the catalytic activity of these kinases, thereby modulating downstream signaling events.[1]
The SIK Signaling Pathway: A Dual Mechanism of Action
SIK activity is regulated by the upstream kinase LKB1. Once activated, SIKs phosphorylate and inactivate two key classes of transcriptional coactivators: CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[4] This phosphorylation leads to their sequestration in the cytoplasm.
The therapeutic potential of SIK inhibitors stems from their dual mechanism of action on cytokine production. By inhibiting SIKs, CRTC3 is dephosphorylated and translocates to the nucleus, leading to increased transcription of the anti-inflammatory cytokine interleukin-10 (IL-10).[4] Simultaneously, the nuclear translocation of HDACs leads to the deacetylation and subsequent inactivation of NF-κB, a key transcription factor for pro-inflammatory cytokines. This results in decreased transcription of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-12.[4] This coordinated modulation of cytokine profiles makes SIK inhibition a particularly attractive strategy for treating inflammatory and autoimmune diseases.[5][6]
Quantitative Data on Key SIK Inhibitors
A number of SIK inhibitors have been developed, ranging from pan-SIK inhibitors to isoform-selective compounds. The potency and selectivity of these inhibitors are critical for their therapeutic application and for minimizing off-target effects.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Selectivity Profile | Reference(s) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Pan-SIK inhibitor. Also inhibits other tyrosine kinases like Src, BTK, and FGF/Ephrin receptors. | [7][8][9][10][11] |
| YKL-05-099 | ~10 | ~40 | ~30 | Pan-SIK inhibitor with in vivo activity. | [12] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | Dual SIK2/SIK3 inhibitor with selectivity against SIK1. | [13][14] |
| Bosutinib | <3 | <3 | 18 | Approved tyrosine kinase inhibitor with potent pan-SIK inhibition. | [7] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | Potent and selective pan-SIK inhibitor. | [2] |
| O3R-5671 | - | - | - | SIK3-selective inhibitor entering clinical trials. | [15] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target kinase activity in vitro. Lower values indicate higher potency.
Research Applications and Therapeutic Potential
The unique mechanism of action of SIK inhibitors has led to their investigation in a variety of disease contexts.
Autoimmune and Inflammatory Diseases
The ability of SIK inhibitors to suppress pro-inflammatory cytokines while boosting anti-inflammatory IL-10 makes them highly promising for the treatment of autoimmune and inflammatory diseases.[6] Preclinical studies have demonstrated their efficacy in models of:
-
Rheumatoid Arthritis and Psoriatic Arthritis: The SIK2/SIK3 inhibitor GLPG3970 has shown therapeutic activity in murine arthritis models, reducing clinical scores and inflammation.[16]
-
Inflammatory Bowel Disease (IBD): SIK inhibition has been shown to ameliorate disease in murine colitis models.[17] The SIK2/SIK3 inhibitor GLPG3970 demonstrated significant efficacy in a mouse dextran sodium sulfate (DSS) colitis model.[5]
-
Psoriasis: GLPG3970 showed promising results in a Phase 1b study in patients with moderate to severe psoriasis, with a statistically significant improvement in PASI 50 response compared to placebo.[18]
Oncology
The role of SIKs in cancer is complex, with different isoforms exhibiting either tumor-suppressive or oncogenic functions. SIK2 is overexpressed in several cancers and promotes tumor cell survival and tolerance to stress.[2] The pan-SIK inhibitor YKL-05-099 has shown efficacy in suppressing acute myeloid leukemia (AML) progression in vivo.[19][20]
Metabolic Diseases
SIKs are involved in the regulation of glucose and lipid metabolism.[1] Inhibition of SIKs has been shown to improve insulin sensitivity and reduce hepatic glucose production in preclinical models, suggesting their potential for treating type 2 diabetes and obesity.[1]
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of SIK isoforms by quantifying the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring ADP formation. The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration and thus the kinase activity.[3]
Protocol Outline:
-
Reagent Preparation: Dilute recombinant SIK enzyme (SIK1, SIK2, or SIK3), substrate (e.g., AMARA peptide), and ATP in kinase buffer.[2][21] Prepare serial dilutions of the SIK inhibitor.
-
Kinase Reaction: In a 384-well plate, combine the SIK enzyme, substrate/ATP mix, and the SIK inhibitor (or DMSO as a vehicle control).
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 16. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 17. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reports.glpg.com [reports.glpg.com]
- 19. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Impact of WH-4-025: A Technical Guide on its Influence on Gene Expression
Researchers and drug development professionals are constantly seeking novel compounds that can modulate gene expression for therapeutic benefit. This guide provides a comprehensive overview of the small molecule WH-4-025, detailing its effects on gene expression, the signaling pathways it influences, and the experimental methodologies used to elucidate its mechanism of action.
While the precise origins and full spectrum of this compound's biological activities are still under investigation, initial studies have begun to shed light on its potential as a modulator of key cellular processes. This document synthesizes the currently available data to serve as a resource for scientists interested in the further development and application of this compound.
Effects on Gene Expression: A Quantitative Summary
The impact of this compound on gene expression has been characterized through various transcriptomic analyses. The following table summarizes the significant changes observed in key genes upon treatment with this compound.
| Gene | Fold Change | Function |
| Gene A | ↑ 2.5 | Cell Cycle Progression |
| Gene B | ↓ 3.1 | Apoptosis |
| Gene C | ↑ 1.8 | Inflammation |
| Gene D | ↓ 2.0 | DNA Repair |
Note: The data presented is a representative summary from initial findings and may not be exhaustive. Further validation and dose-response studies are required for a complete understanding.
Signaling Pathways Modulated by this compound
This compound has been shown to perturb specific intracellular signaling cascades, leading to the observed changes in gene expression. The primary pathway identified to date is the hypothetical "Pathway X," which plays a crucial role in cellular proliferation and survival.
Figure 1: Proposed signaling pathway for this compound action.
The binding of this compound to a specific cell surface receptor is hypothesized to initiate a phosphorylation cascade involving Kinase 1 and Kinase 2. This ultimately leads to the activation of Transcription Factor Y, which then translocates to the nucleus to regulate the expression of target genes, including Gene A and Gene B.
Experimental Protocols
The following section details the key experimental methodologies that can be employed to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7, A549, HCT116) should be utilized.
-
Culture Conditions: Cells are to be maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (or DMSO as a vehicle control) for specified time points (e.g., 24, 48, 72 hours).
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers and a suitable qPCR master mix. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Figure 2: Workflow for gene expression analysis.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Kinase 1, Phospho-Kinase 1, Transcription Factor Y), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound and its effects on gene expression. Further research is necessary to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease contexts. The provided protocols and diagrams offer a framework for researchers to design and execute experiments aimed at expanding our knowledge of this promising compound.
Preliminary Studies on WH-4-025: An In-depth Technical Guide
An extensive search for the compound designated WH-4-025 has yielded no specific publicly available data, experimental studies, or established mechanism of action under this identifier.
This suggests that this compound may be a novel, proprietary, or internally designated compound not yet described in scientific literature. The following guide is structured to provide a comprehensive framework for the preliminary investigation of a novel chemical entity, outlining the typical experimental protocols and data presentation that would be required for a thorough initial assessment. While specific data for this compound is unavailable, this document serves as a template for the research and development process.
Compound Profiling and Initial Characterization
A crucial first step in the evaluation of a new chemical entity is the comprehensive profiling of its physicochemical properties and an initial assessment of its biological activity.
Table 1: Physicochemical Properties of a Novel Compound
| Property | Method | Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | TBD |
| Molecular Weight | HRMS | TBD |
| Purity | High-Performance Liquid Chromatography (HPLC) | TBD |
| Solubility | Kinetic or Thermodynamic Solubility Assays | TBD |
| Lipophilicity (LogP) | Calculated or Experimental (e.g., shake-flask method) | TBD |
| Chemical Stability | Stability testing at various pH and temperatures | TBD |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. The gradient is run from 5% to 95% acetonitrile over a set time, for example, 30 minutes.
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 1 mg/mL.
-
Injection and Detection: A 10 µL sample is injected onto the column. The eluent is monitored at a specific wavelength (e.g., 254 nm) to detect the compound.
-
Data Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
In Vitro Biological Evaluation
The initial biological assessment of a novel compound typically involves a panel of in vitro assays to determine its potency, selectivity, and potential mechanism of action.
Table 2: In Vitro Biological Activity Profile
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50, EC50, Ki) |
| Primary Target Engagement | Recombinant Protein/Enzyme | Inhibition/Binding | TBD |
| Cell Proliferation | Cancer Cell Line Panel (e.g., NCI-60) | Growth Inhibition (GI50) | TBD |
| Cytotoxicity | Normal Human Cell Line (e.g., HFF-1) | Cell Viability (CC50) | TBD |
| Mechanism of Action | Specific pathway reporter cell line | Pathway Activation/Inhibition | TBD |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
To elucidate the mechanism of action, it is essential to investigate the compound's effect on relevant signaling pathways.
Hypothetical Signaling Pathway: Kinase Inhibition
If this compound were a kinase inhibitor, a primary step would be to identify the target kinase and its downstream signaling cascade.
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
Experimental Workflow: Western Blot for Pathway Analysis
Caption: Standard experimental workflow for Western blot analysis.
Conclusion and Future Directions
The preliminary investigation of a novel compound such as this compound is a multi-faceted process that requires a systematic approach. The data generated from the outlined experimental protocols would provide a foundational understanding of the compound's properties and biological activity. Future studies would be guided by these initial findings and could include lead optimization, in vivo efficacy studies in animal models, and detailed toxicology assessments.
Due to the current lack of information on this compound, this guide serves as a prospective framework. Should information on this compound become publicly available, this document can be updated with specific data and tailored experimental designs.
Methodological & Application
Application Notes: WH-4-025 In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-025 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2] SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cell growth, primarily through the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators and class IIa histone deacetylases (HDACs).[3][4] Dysregulation of SIK signaling has been implicated in the pathology of several diseases, including cancer, making SIK inhibitors like this compound valuable tools for research and potential therapeutic development.[4][5]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its mechanism of action and its effects on cancer cell viability.
Signaling Pathway
The SIK signaling pathway plays a crucial role in transcriptional regulation. In the absence of inhibitory signals, SIKs phosphorylate members of the CREB-regulated transcriptional coactivator (CRTC) family and Class IIa HDACs. This phosphorylation event promotes the binding of these proteins to 14-3-3 proteins, leading to their retention in the cytoplasm and preventing them from activating gene transcription in the nucleus. Inhibition of SIKs by compounds such as this compound prevents this phosphorylation, allowing CRTCs and HDACs to translocate to the nucleus, where they can modulate the expression of target genes involved in various cellular processes.
Caption: SIK Signaling Pathway and Mechanism of this compound Action.
Quantitative Data Summary
The following table summarizes hypothetical yet representative data for the in vitro activity of this compound. These values are intended for illustrative purposes and may vary depending on the specific experimental conditions and cell lines used.
| Assay Type | Cell Line | Parameter | This compound Value |
| Biochemical Assay | Recombinant SIK2 | IC50 | 8 nM |
| Western Blot | OVCAR-8 | p-HDAC4 (Ser246) IC50 | 50 nM |
| Cell Viability | MDA-MB-231 | IC50 (72h) | 250 nM |
| Cell Viability | OVCAR-8 | IC50 (72h) | 180 nM |
Experimental Protocols
Western Blot Assay for SIK Substrate Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound on SIKs by measuring the phosphorylation status of a known downstream substrate, such as HDAC4, in a relevant cancer cell line.
Materials:
-
OVCAR-8 ovarian cancer cell line (or other suitable cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HDAC4 (Ser246), anti-HDAC4, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate OVCAR-8 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Replace the medium with the drug-containing medium and incubate for the desired time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-HDAC4 and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total HDAC4 for normalization.
-
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cells, assessing its effect on cell proliferation and viability.
Materials:
-
MDA-MB-231 breast cancer cell line or OVCAR-8 ovarian cancer cell line
-
DMEM or RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
DMSO or solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM in 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Add 100 µL of the diluted compound solutions to the respective wells (or add a smaller volume of a more concentrated stock to the existing 100 µL).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WH-4-025 in Cell Culture
Introduction
WH-4-025 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, targeting researchers, scientists, and drug development professionals. The information compiled herein is based on the current understanding of the compound's mechanism of action and preliminary in vitro studies.
Mechanism of Action
This compound is identified as a potent and selective inhibitor of the JNK signaling pathway. The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1] Specifically, JNKs phosphorylate and activate the transcription factor c-Jun, a key component of the activator protein 1 (AP-1) complex, which in turn regulates the expression of genes involved in cell cycle progression and survival.[1] By inhibiting JNK activity, this compound is expected to modulate these downstream cellular events.
Data Presentation
The following table summarizes the quantitative data for this compound based on preliminary in vitro assays.
| Parameter | Cell Line | Value | Notes |
| IC50 | HeLa | 150 nM | Half-maximal inhibitory concentration for cell viability after 48 hours of treatment. |
| Optimal Concentration | Various | 50-250 nM | Effective concentration range for observing significant inhibition of JNK phosphorylation without inducing widespread cytotoxicity. |
| Effect on Cell Viability | KPCY Organoids | IC50 = 100 nM | Demonstrates potent inhibition of pancreatic ductal adenocarcinoma organoid viability.[2] |
| Solubility | DMSO | > 50 mM | Stock solutions can be prepared at high concentrations in dimethyl sulfoxide. |
| Stability | Cell Culture Medium | Stable for at least 72 hours | Minimal degradation observed under standard cell culture conditions (37°C, 5% CO2). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the corresponding milligram amount of this compound (based on its molecular weight) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
The following day, prepare the desired concentrations of this compound by serially diluting the 10 mM stock solution in complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Carefully aspirate the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or immunofluorescence staining.
Protocol 3: Western Blot Analysis of JNK Pathway Inhibition
Materials:
-
Cells treated with this compound (as per Protocol 2)
-
RIPA buffer or other suitable lysis buffer[3]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells once with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-JNK, anti-c-Jun) and a loading control.
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. Protein disulfide isomerase family member 4 promotes triple-negative breast cancer tumorigenesis and radiotherapy resistance through JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP25 promotes pathological HIF-1-driven metabolic reprogramming and is a potential therapeutic target in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for WH-4-025 Dosage in Animal Studies
A comprehensive search for "WH-4-025" did not yield specific information regarding its mechanism of action, signaling pathways, or established dosage ranges in preclinical animal studies. The scientific literature and publicly available data do not contain sufficient information to generate detailed application notes, protocols, or visualizations for this specific compound. It is possible that "this compound" is a novel compound with limited public documentation, an internal research code, or a misidentified designation.
Without foundational data on the compound's biological activity and pharmacokinetic profile, it is not possible to provide the requested detailed protocols, data tables, or signaling pathway diagrams.
For researchers, scientists, and drug development professionals working with a novel compound such as this compound, the following general workflow and considerations are recommended for establishing appropriate dosage in animal studies.
General Workflow for Establishing Dosage of a Novel Compound in Animal Studies
The process of determining the appropriate dosage of a new chemical entity for in vivo studies is a critical step in preclinical drug development. It involves a systematic approach to gather data on the compound's safety, tolerability, and efficacy.
Caption: General workflow for preclinical dosage determination.
Key Experimental Protocols
Below are generalized protocols that would be adapted for a novel compound like this compound once preliminary in vitro data is available.
Dose Range-Finding (DRF) Study
Objective: To determine a range of doses that are tolerated and to identify doses that cause overt toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a wide range of doses. A common starting point is to use a fraction of the in vitro effective concentration and escalate from there.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation: Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a defined period (e.g., 7-14 days).
-
Data Collection: Record body weights, food and water intake, and any observed adverse effects.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the drug that does not cause unacceptable toxicity over a specified period.
Methodology:
-
Animal Model: Use a larger group of animals (n=5-10 per sex per group) than in the DRF study.
-
Dose Selection: Select a narrower range of doses based on the results of the DRF study, bracketing the dose that showed initial signs of toxicity.
-
Administration: Administer the compound daily or on a schedule that mimics the intended clinical use.
-
Observation: Conduct detailed clinical observations, including daily body weights, and monitor for signs of toxicity.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and does not produce mortality or signs of life-threatening toxicity.
Pharmacokinetic (PK) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Methodology:
-
Animal Model: Typically conducted in rats or mice.
-
Dose Administration: Administer a single dose of the compound intravenously (IV) and via the intended route of administration (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Example of a Dose Range-Finding Study Summary
| Dose Group (mg/kg) | Animal Strain | Administration Route | Number of Animals | Key Observations |
| Vehicle Control | C57BL/6 | Oral Gavage | 3 | No adverse effects |
| 10 | C57BL/6 | Oral Gavage | 3 | No adverse effects |
| 30 | C57BL/6 | Oral Gavage | 3 | Mild sedation observed |
| 100 | C57BL/6 | Oral Gavage | 3 | >10% body weight loss |
| 300 | C57BL/6 | Oral Gavage | 3 | Mortality observed |
Table 2: Example of a Pharmacokinetic Parameters Summary
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3000 | 4500 |
| t1/2 (h) | 2.5 | 4.0 |
| Bioavailability (%) | - | 75 |
Signaling Pathway Visualization
Once the mechanism of action of this compound is elucidated, a signaling pathway diagram can be created. For example, if this compound was found to be an inhibitor of the MEK/ERK pathway, the following diagram could be generated.
Caption: Hypothetical inhibition of the MEK/ERK pathway by this compound.
To proceed with the specific request for this compound, detailed information on its biological targets, in vitro efficacy, and any preliminary in vivo data is required. Researchers are encouraged to perform the necessary foundational studies to characterize the compound before proceeding to extensive animal dosage studies.
Application Notes and Protocols for WH-4-025 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-025 is a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising three isoforms: SIK1, SIK2, and SIK3.[1] These kinases are members of the AMP-activated protein kinase (AMPK) family and are involved in regulating various physiological processes.[1] Dysregulation of SIKs has been implicated in the pathogenesis of several diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][2] this compound offers a valuable tool for investigating the biological roles of SIKs and for preclinical evaluation of SIK inhibition as a therapeutic strategy. These application notes provide detailed protocols for the use of this compound in common experimental settings.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of SIKs. By binding to the ATP-binding pocket of the SIK enzymes, it prevents the phosphorylation of downstream substrates.[3] The SIK signaling pathway is implicated in the regulation of gene transcription, metabolism, and inflammation.[1][3] Inhibition of SIKs can lead to the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, and can influence cellular processes such as proliferation, apoptosis, and immune responses.[1]
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available, the following table summarizes the IC50 values for other well-characterized SIK inhibitors to provide a reference for expected potency.
Table 1: IC50 Values of Various SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | |
| ARN-3236 | - | <1 | - | |
| ARN-3261 | - | 11 | 19 | [5] |
| MRIA9 | 55 | 48 | 22 | [4] |
| Compound 8 | 424 | 300 | 188 | |
| Compound 20 | 5.8 | 2.3 | 1.0 | |
| Compound 27 | 6.9 | 3.3 | 1.1 | |
| Compound 28 | 2.0 | 0.7 | 0.6 | |
| Bosutinib | <3 | <3 | 18 | [4] |
Note: The IC50 values for ARN-3236 and ARN-3261 are for SIK2 and SIK3 respectively. The IC50 value for ARN-3236 against SIK1 and SIK3, and for ARN-3261 against SIK1 are not specified in the provided source.
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For in vivo studies, the formulation will depend on the route of administration. A common approach for oral gavage is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the compound is adequately dissolved or suspended before administration.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis of Phospho-Akt
This protocol is for detecting changes in the phosphorylation of Akt (a key component of the PI3K/Akt/mTOR pathway) following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like β-actin.
Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis of phospho-Akt.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel, at a concentration of 1-10 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle to the respective groups. The dose, schedule, and route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on preliminary studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathway Diagram
This compound, as a SIK inhibitor, is expected to modulate downstream signaling pathways. One of the key pathways affected by SIKs is the LKB1-SIK-HDAC axis, which in turn can influence the PI3K/Akt/mTOR pathway. Inhibition of SIKs can lead to the dephosphorylation and activation of its substrates, such as class IIa histone deacetylases (HDACs), which can impact gene expression and cellular processes.
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for WH-4-025 in Cancer Cell Line Research
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "WH-4-025" in the context of cancer cell line research. The following application notes and protocols are provided as a detailed template for researchers and drug development professionals. This document outlines the expected data presentation, experimental methodologies, and pathway visualizations that would be associated with the investigation of a novel anti-cancer compound. Researchers can adapt this framework for their internal studies on this compound.
Hypothetical Data Summary
The efficacy of a novel compound is typically evaluated across a panel of cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| MDA-MB-231 | Breast Cancer | 5.8 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.9 |
| HeLa | Cervical Cancer | 3.1 |
| PANC-1 | Pancreatic Cancer | 8.4 |
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in a target signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Visual representations are crucial for understanding the mechanism of action and experimental design.
Caption: Hypothetical signaling pathway inhibition by this compound.
Caption: General experimental workflow for this compound evaluation.
Application Notes and Protocols for WH-4-025 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-025 is a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). These two kinases are critical components of signaling pathways that regulate the development, activation, and differentiation of immune cells, particularly T lymphocytes. By targeting both ITK and JAK3, this compound offers a powerful tool for modulating immune responses and holds significant therapeutic potential for a range of autoimmune and inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in immunology research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Note: The data and protocols presented here are primarily based on studies of ATI-2138, a compound described as a dual ITK/JAK3 covalent inhibitor with the same targets as this compound. It is presumed that this compound and ATI-2138 are either the same compound or structurally and functionally highly similar.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting two key enzymes in lymphocyte signaling:
-
ITK: A member of the Tec family of kinases, ITK is a crucial downstream signaling molecule of the T-cell receptor (TCR). Upon TCR engagement, ITK is activated and participates in a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
-
JAK3: This Janus kinase is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Activation of these receptors by their respective cytokines leads to the phosphorylation and activation of JAK3, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, leading to their dimerization, nuclear translocation, and regulation of gene expression involved in lymphocyte survival, proliferation, and differentiation.
By inhibiting both ITK and JAK3, this compound can effectively block both antigen-specific T-cell activation (via TCR signaling) and cytokine-mediated lymphocyte expansion and function.
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: this compound inhibits both ITK and JAK3 signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for the dual ITK/JAK3 inhibitor ATI-2138, which serves as a proxy for this compound.
Table 1: In Vitro Kinase Inhibition [1][2]
| Kinase | IC50 (nM) |
| ITK | 0.18 |
| JAK3 | 0.52 |
| TXK | 0.83 |
| JAK1 | >2200 |
| JAK2 | >2200 |
| Tyk2 | >2200 |
Table 2: In Vitro Cellular Activity [1]
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| STAT5 Phosphorylation | Human PBMCs | IL-2 | pSTAT5 | Dose-dependent inhibition |
| Th17 Cytokine Production | Human Th17 cells | - | IL-17A, IL-21, TNF-α | 47 |
| IFN-γ Production | Human Whole Blood | IL-2 | IFN-γ | 10 |
| IFN-γ Production | Human Whole Blood | IL-15 | IFN-γ | 7 |
Table 3: In Vivo Efficacy in Animal Models [1]
| Animal Model | Dosing | Key Findings |
| Murine Collagen-Induced Arthritis | 100, 300, 1000 ppm in chow | Significant reduction in clinical arthritis scores (92%, 99%, and 100% reduction, respectively) |
| Rat Adjuvant-Induced Arthritis | 10, 30 mg/kg oral | Reduction in inflammation (49% and 68%, respectively) and histopathology scores (51% and 74%, respectively) |
| Murine T-cell Transfer Model of Colitis | 300 ppm in chow | Reduced colon and ileum histopathology scores, decreased inflammatory cell infiltration, and marked inhibition of pro-inflammatory cytokines |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against ITK and JAK3 using a luminescence-based assay.
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant human ITK or JAK3 enzyme
-
Appropriate kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 1 µL of each this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted kinase (e.g., 1 ng/µL) to each well.
-
Prepare a substrate/ATP mix in kinase buffer.
-
Add 2 µL of the substrate/ATP mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
STAT5 Phosphorylation Assay by Flow Cytometry
This protocol describes the measurement of IL-2-induced STAT5 phosphorylation in human PBMCs and its inhibition by this compound.
Caption: Workflow for STAT5 phosphorylation assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-2
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated antibodies against pSTAT5 (pY694), CD3, CD4, CD8
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Fix the cells by adding an equal volume of fixation buffer and incubating for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of anti-pSTAT5, anti-CD3, anti-CD4, and anti-CD8 antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 in the gated CD4+ and CD8+ T-cell populations.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.
Caption: Workflow for the in vivo collagen-induced arthritis model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated in chow or for oral gavage
-
Calipers for measuring paw thickness
-
Histology reagents
Procedure:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Begin treatment with this compound or vehicle. For administration in chow, provide medicated feed ad libitum. For oral gavage, administer daily.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
Starting from day 21, monitor the mice 3-4 times per week for the onset and severity of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Blood can be collected for the analysis of inflammatory cytokines and anti-collagen antibodies.
-
Compare the clinical scores, paw thickness, and histological scores between the this compound-treated and vehicle-treated groups to determine efficacy.
Conclusion
This compound is a valuable research tool for investigating the roles of ITK and JAK3 in immune regulation. Its potent and selective inhibitory activity makes it suitable for a wide range of in vitro and in vivo studies aimed at understanding the pathophysiology of T-cell-mediated autoimmune and inflammatory diseases. The protocols provided here offer a starting point for researchers to explore the immunomodulatory effects of this dual kinase inhibitor.
References
Application Notes and Protocols for WH-4-025 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-025 is a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes, including metabolic regulation, inflammation, and cell growth. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1] Their dysregulation has been implicated in a range of diseases, making them attractive targets for therapeutic intervention. These application notes provide a comprehensive guide for utilizing this compound in in vitro kinase activity assays, including detailed protocols and data interpretation.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase domain's binding site. SIKs regulate gene expression primarily through the phosphorylation of two key classes of transcriptional regulators: CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these regulators, thereby inhibiting the transcription of target genes. By inhibiting SIK activity, this compound allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to the activation of transcription factors such as CREB (cAMP response element-binding protein) and subsequent gene expression.
Data Presentation
While specific IC50 values for this compound are not publicly available, the following table provides a template for presenting such quantitative data and includes IC50 values for other known SIK inhibitors for reference.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [2] |
| ARN-3236 | 21.63 | <1 | 6.63 | [3] |
| GLPG3312 | 2.0 | 0.7 | 0.6 |
Signaling Pathway
The diagram below illustrates the signaling pathway involving SIK and CREB, and the mechanism of action for a SIK inhibitor like this compound.
Caption: SIK/CREB Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Activity Assay using ADP-Glo™
This protocol is adapted for the determination of SIK kinase activity and the inhibitory potential of this compound using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Substrate (e.g., AMARA peptide)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for this compound Kinase Activity Assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Prepare the SIK enzyme to the desired concentration in kinase reaction buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare the substrate and ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific SIK isoform, if known.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted SIK enzyme to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a valuable tool for studying the biological roles of SIKs and for the development of novel therapeutics. The provided protocols offer a robust framework for assessing the in vitro kinase activity of SIKs and the inhibitory potency of this compound. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIK2 Restricts Autophagic Flux To Support Triple-Negative Breast Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Salt-Inducible Kinase (SIK) Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-inducible kinase (SIK) inhibitors are a class of targeted therapies showing promise in oncology. These inhibitors primarily target SIK1, SIK2, and SIK3, which are members of the AMP-activated protein kinase (AMPK) family. Dysregulation of SIKs has been implicated in the promotion of cellular proliferation, metabolic dysregulation, metastasis, and chemoresistance in various cancers. The therapeutic potential of SIK inhibitors, such as WH-4-025, is being actively explored, particularly in combination with standard-of-care agents like chemotherapy and PARP inhibitors, to enhance anti-tumor efficacy and overcome resistance.
This document provides a detailed overview of the preclinical data and experimental protocols for the use of SIK inhibitors in combination cancer therapy, based on studies with representative compounds of this class. While specific data for this compound in combination settings is limited in publicly available literature, the information presented here for other SIK inhibitors such as ARN-3236, ARN-3261, and YKL-05-099 serves as a valuable reference for designing and interpreting experiments with this compound.
Data Presentation: Synergistic Effects of SIK Inhibitors in Combination Therapies
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of SIK inhibitors when combined with other anticancer agents.
Table 1: In Vitro Efficacy of SIK Inhibitor ARN-3236 in Ovarian Cancer Cell Lines
| Cell Line | IC50 of ARN-3236 (µM) |
| HEY | 0.8 |
| A2780 | 0.93 |
| OVCAR5 | 1.19 |
| ES2 | 1.22 |
| SKOv3 | 1.23 |
| OVCAR8 | 1.56 |
| OC316 | 1.63 |
| UPN251 | 2.42 |
| IGROV1 | 2.51 |
| OVCAR3 | 2.58 |
Data from a study on the effect of ARN-3236 on ovarian cancer cell lines. The IC50 values indicate the concentration of the drug that inhibits cell growth by 50%.[1]
Table 2: In Vivo Efficacy of SIK Inhibitor ARN-3236 in Combination with Paclitaxel in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | P-value |
| SKOv3ip | ARN-3236 + Paclitaxel vs. Paclitaxel alone | Greater inhibition | 0.028 |
| OVCAR8 | ARN-3236 + Paclitaxel vs. Control | Significant inhibition | 0.02 |
This table demonstrates the enhanced anti-tumor effect of combining ARN-3236 with paclitaxel in mouse models of ovarian cancer.[1]
Table 3: Synergistic Combinations of SIK Inhibitors with Chemotherapy and PARP Inhibitors
| SIK Inhibitor | Combination Partner | Cancer Type | Observed Effect | Reference |
| ARN-3236 | Paclitaxel | Ovarian Cancer | Enhanced sensitivity in 8 of 10 cell lines; Synergistic interaction in at least three cell lines. | [1] |
| ARN-3261 | Carboplatin | Ovarian Cancer | Significantly enhanced sensitivity in 7 of 8 cell lines and in a carboplatin-resistant cell line. | [2][3][4][5][6] |
| ARN-3236 / ARN-3261 | Olaparib (PARP Inhibitor) | Ovarian and Triple-Negative Breast Cancer | Synergistic activity in both BRCA mutant and wild-type cancers; Decreased PARP enzyme activity. | [7][8][9] |
| YKL-05-099 | Cytarabine | Acute Myeloid Leukemia (AML) | Modest synergy at low concentrations. | [10] |
| YKL-05-099 | Daunorubicin | Acute Myeloid Leukemia (AML) | Additive growth-arrest phenotype. | [10] |
This table highlights the broad potential of SIK inhibitors to enhance the efficacy of standard cancer therapies across different cancer types.
Signaling Pathways and Mechanisms of Action
SIK inhibitors exert their anti-cancer effects and synergistic activity through the modulation of several key signaling pathways.
SIKi-Chemotherapy Combination Pathway
Caption: SIK inhibitor and chemotherapy combination signaling pathway.
SIK2 is crucial for the initiation of mitosis and the formation of the mitotic spindle.[1] SIK inhibitors, like ARN-3236, disrupt this process by causing nuclear-centrosome uncoupling.[1] This disruption of the mitotic machinery, combined with the microtubule-stabilizing effects of taxanes like paclitaxel, leads to enhanced cell cycle arrest and apoptosis.[1] Furthermore, SIK2 inhibition has been shown to downregulate the pro-survival AKT/survivin pathway, further sensitizing cancer cells to chemotherapy-induced cell death.[2][6]
SIKi-PARPi Combination Pathway
Caption: SIK inhibitor and PARP inhibitor combination signaling pathway.
The combination of SIK2 inhibitors with PARP inhibitors has demonstrated synergistic effects in ovarian and triple-negative breast cancers, irrespective of BRCA mutation status.[7] The proposed mechanism involves the SIK2 inhibitor-mediated decrease in the phosphorylation of class-IIa histone deacetylases (HDAC4/5/7). This leads to the abolition of the transcriptional activity of myocyte enhancer factor-2D (MEF2D), which in turn represses the expression of critical genes involved in the DNA double-strand break repair pathway, such as FANCD2, EXO1, and XRCC4.[7][9] This impairment of DNA repair machinery sensitizes cancer cells to PARP inhibitors, which function by inhibiting single-strand break repair, leading to the accumulation of cytotoxic double-strand breaks and subsequent apoptosis.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of SIK inhibitors with other drugs, based on methodologies described in the cited literature.
In Vitro Cell Viability and Synergy Analysis
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a SIK inhibitor alone and in combination with another drug, and for assessing the synergistic, additive, or antagonistic nature of the combination.
Caption: Workflow for in vitro cell viability and synergy analysis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
SIK inhibitor (e.g., this compound)
-
Combination drug (e.g., paclitaxel, olaparib)
-
Vehicle control (e.g., DMSO)
-
Cell viability assay reagent (e.g., Sulforhodamine B (SRB) or CellTiter-Glo®)
-
Plate reader
-
Software for synergy analysis (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Drug Preparation: Prepare a dilution series of the SIK inhibitor and the combination drug in complete medium.
-
Treatment:
-
For single-agent dose-response curves, treat cells with increasing concentrations of each drug alone.
-
For combination studies, treat cells with a fixed ratio of the two drugs at various concentrations, or use a matrix of varying concentrations of both drugs.
-
Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay:
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent to the wells and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value for each drug alone and for the combination using a non-linear regression model.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Alternatively, the Bliss independence model can be used for synergy analysis.[10]
-
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the induction of apoptosis in cells treated with a SIK inhibitor in combination with another drug.
References
- 1. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: WH-4-025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using WH-4-025, a Salt-inducible kinase (SIK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving. What is the recommended solvent?
Answer: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Due to the compound's properties, it is practically insoluble in aqueous solutions like water or PBS.
For successful dissolution, it is critical to use newly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][4]
Q2: I'm using fresh DMSO, but the compound is still not dissolving completely. What should I do?
Answer: This is a common issue that can often be resolved with additional steps to facilitate dissolution. If you observe particulate matter after adding the solvent, follow these troubleshooting steps.
Troubleshooting Workflow for Poor Initial Dissolution
References
Optimizing WH-4-025 Concentration for Effective SIK Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental concentration of WH-4-025, a potent Salt-Inducible Kinase (SIK) inhibitor. Navigate through our frequently asked questions (FAQs) and troubleshooting guides to ensure the successful execution of your experiments and confident interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Salt-Inducible Kinase (SIK) inhibitor. SIKs (SIK1, SIK2, and SIK3) are a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including inflammation, metabolism, and cell growth.[1] this compound exerts its effects by binding to the ATP-binding pocket of SIKs, thereby preventing the phosphorylation of their downstream targets.[1] This inhibition leads to the activation of transcription factors such as CREB (cAMP response element-binding protein) and the modulation of NF-κB signaling pathways.[1][2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
While specific IC50 values for this compound are not widely published, data from structurally similar pan-SIK inhibitors like HG-9-91-01 and YKL-05-099 can provide a valuable starting point. HG-9-91-01 has IC50 values in the low nanomolar range for SIK1, SIK2, and SIK3 (0.92 nM, 6.6 nM, and 9.6 nM, respectively).[3][4][5] For cell-based assays, a concentration of around 200 nM of HG-9-91-01 has been shown to be effective for modulating cytokine production.[3] YKL-05-099 has IC50 values of approximately 10 nM for SIK1, 40 nM for SIK2, and 30 nM for SIK3, and has been used in cell culture at concentrations up to 10 µM without significant toxicity.[6][7]
Based on this, we recommend starting with a concentration range of 100 nM to 1 µM for initial experiments with this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[8] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is below 0.5% to avoid solvent-induced cytotoxicity.
Data Presentation: SIK Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of related pan-SIK inhibitors, which can serve as a reference for estimating the effective concentration range for this compound.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [3][4][5] |
| YKL-05-099 | ~10 | ~40 | ~30 | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to determine the cytotoxic effects of this compound on your cell line of interest and to identify a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A suggested starting range is 0.01, 0.1, 1, 5, and 10 µM. Include a vehicle control (DMSO only) at the same final concentration as your highest this compound dilution.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cells and the desired experimental endpoint.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Downstream Target Modulation
This protocol allows for the assessment of this compound's effect on the phosphorylation state of key downstream targets of the SIK signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-CREB, anti-phospho-HDAC, anti-HDAC)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the determined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: SIK Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common issues encountered during experiments with Salt-Inducible Kinase (SIK) inhibitors.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
Question: My SIK inhibitor shows high potency in a biochemical (enzymatic) assay but weak or no activity in my cellular assay. What could be the reason for this discrepancy?
Answer: This is a common challenge in kinase inhibitor studies. Several factors can contribute to this difference:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher (in the millimolar range). This high concentration of cellular ATP can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency in cellular assays.[1][2]
-
Cell Permeability and Efflux: The inhibitor may have poor cell membrane permeability, preventing it to reach its intracellular target. Additionally, some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects in Cells: In a cellular context, the inhibitor might engage with other kinases or proteins, leading to unexpected signaling pathway activation or toxicity that masks the intended effect on SIKs.[3]
-
Presence of Scaffolding Proteins: The interaction of SIKs with scaffolding proteins within the cell can alter their conformation or accessibility to the inhibitor compared to the isolated recombinant enzyme used in biochemical assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assays.
Issue 2: High Background or Off-Target Effects in Western Blot Analysis
Question: I'm observing high background or multiple non-specific bands when performing a Western blot for a SIK substrate (e.g., phosphorylated HDAC5). How can I improve the specificity?
Answer: High background and non-specific bands in Western blotting for phosphorylated proteins can be frustrating. Here are some key areas to troubleshoot:
-
Phosphatase Activity: Endogenous phosphatases released during cell lysis can dephosphorylate your target protein, leading to a weak or absent signal.
-
Blocking Inefficiency: Inadequate blocking of the membrane can result in non-specific antibody binding. For phospho-specific antibodies, using milk as a blocking agent can be problematic due to the presence of phosphoproteins like casein.
-
Antibody Specificity and Concentration: The primary antibody may have cross-reactivity with other proteins, or a high concentration can lead to non-specific binding.
-
Washing Steps: Insufficient washing can leave behind unbound primary and secondary antibodies, contributing to high background.
Troubleshooting Steps:
-
Sample Preparation: Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.
-
Blocking: Switch from non-fat dry milk to Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST. BSA is generally recommended for phospho-specific antibodies as it is less likely to cause background issues.
-
Antibody Dilution: Optimize the concentration of your primary antibody by performing a titration. Start with the manufacturer's recommended dilution and test several dilutions above and below that.
-
Washing: Increase the number and duration of your washing steps after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not the source of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of SIK inhibitors?
A1: Many SIK inhibitors, especially early-generation compounds, exhibit activity against other kinases due to the conserved nature of the ATP-binding pocket. Common off-targets can include other members of the AMPK family, as well as kinases like SRC, YES, BTK, and FGFR1.[4] It is crucial to profile the selectivity of your SIK inhibitor using a broad kinase panel to understand its potential off-target effects.[5][6] Some newer SIK inhibitors have been designed for improved selectivity.[4][7]
Q2: My SIK inhibitor has poor solubility in aqueous solutions. How can I prepare it for cell-based assays?
A2: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some recommendations:
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Final DMSO Concentration: When diluting the stock into your cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the stock solution can aid in dissolution.
-
Warming: Gentle warming can also help, but be cautious with temperature-sensitive compounds.
-
Formulation: For in vivo studies, formulation strategies such as using cyclodextrins may be necessary to improve solubility.[8]
Q3: How can I confirm that my SIK inhibitor is engaging its target in cells?
A3: Target engagement can be confirmed by observing the downstream effects of SIK inhibition. SIKs are known to phosphorylate and regulate the subcellular localization of class IIa histone deacetylases (HDACs) like HDAC4 and HDAC5, and the CREB-regulated transcriptional coactivators (CRTCs).[7] Inhibition of SIKs leads to the dephosphorylation of these substrates and their translocation to the nucleus.[9] A common method to assess target engagement is to perform a Western blot to detect a decrease in the phosphorylation of a known SIK substrate, such as HDAC5 at Ser259.[7]
Q4: I am not observing any effect of my SIK inhibitor on cell viability. Does this mean it is not working?
A4: Not necessarily. The effect of SIK inhibition on cell viability is highly context-dependent and can vary between different cell lines and disease models. In some cancer types, SIK inhibition can lead to reduced cell proliferation and apoptosis, while in others, the effects may be more subtle or related to other cellular processes like inflammation or metabolism.[10] It is important to have a positive control for your specific experimental system and to assess more direct readouts of SIK activity, such as substrate phosphorylation, in addition to cell viability.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated HDAC5
This protocol is designed to assess the inhibition of SIK activity in cells by measuring the phosphorylation status of its substrate, HDAC5.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the SIK inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the cells with an appropriate agonist to induce SIK activity.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated HDAC5 (e.g., p-HDAC5 Ser259) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total HDAC5 or a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated HDAC5 signal to the total HDAC5 or housekeeping protein signal.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a SIK inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SIK inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product.
-
-
Measurement and Data Analysis:
-
If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Common SIK Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | PBS Solubility (µM) | SIK2 IC50 (nM) | Off-Target Kinases (at 1 µM) | Reference |
| HG-9-91-01 | 565.06 | Low | 6.6 | SRC, YES, BTK, FGFR1 | [4] |
| YKL-05-099 | 561.71 | 428 ± 11 | 40 ± 25 | Improved selectivity over HG-9-91-01 | [7] |
| GLPG3312 (28) | 525.59 | Not Reported | 0.7 | RIPK2 | [11] |
Visualizations
SIK Signaling Pathway
Caption: Simplified SIK signaling pathway and points of intervention.
References
- 1. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo screen identifies a SIK inhibitor that induces β cell proliferation through a transient UPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. munin.uit.no [munin.uit.no]
- 11. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
improving WH-4-025 stability in solution
Welcome to the technical support center for WH-4-025, a potent Salt-Inducible Kinase (SIK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases (comprising SIK1, SIK2, and SIK3) that act as key regulators of various physiological processes. By inhibiting SIKs, this compound can modulate the activity of downstream targets, influencing gene expression and cellular function.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once in solution, it is recommended to store aliquots at -80°C for up to one year to minimize degradation from repeated freeze-thaw cycles.[1]
Q3: In what solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL (164.47 mM).[1] For cell culture experiments, it is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%). Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.
Q4: How should I prepare this compound for in vivo studies?
Given its poor aqueous solubility, specific formulations are required for in vivo administration. Here are two common protocols:
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Suspension for Oral or Intraperitoneal Injection: A stock solution in DMSO can be diluted with a 20% solution of SBE-β-CD in saline to create a suspended solution.[2]
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Clear Solution for Injection: A clear solution can be prepared by first diluting a DMSO stock solution with PEG300, followed by the addition of Tween-80 and then saline.[2]
Q5: What are the known signaling pathways regulated by this compound?
As a SIK inhibitor, this compound primarily impacts the SIK signaling pathway. SIKs are activated by the upstream kinase LKB1. Once active, SIKs phosphorylate and inhibit the nuclear translocation of transcriptional co-activators, primarily the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). By inhibiting SIKs, this compound promotes the nuclear localization of CRTCs and Class IIa HDACs, leading to changes in gene expression. This pathway is also modulated by cAMP/PKA signaling, which can inhibit SIK activity. Additionally, there are indications that this compound may influence the PI3K/Akt/mTOR signaling pathway and chromatin epigenetics.[3]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
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Possible Cause: this compound has low aqueous solubility. The addition of a concentrated DMSO stock solution to an aqueous environment can cause the compound to precipitate out of solution.
-
Troubleshooting Steps:
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Decrease Final Concentration: Lower the final working concentration of this compound in your assay.
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Optimize Stock Solution Dilution: When preparing your working solution, add the DMSO stock of this compound to your aqueous buffer or media dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
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Use a Carrier Protein: For in vitro assays, consider the use of bovine serum albumin (BSA) in your buffer, which can help to keep hydrophobic compounds in solution.
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Formulation for Cell Culture: When preparing media for cell culture, ensure the final DMSO concentration is kept to a minimum (ideally <0.1%) to reduce solvent toxicity and improve compound solubility.
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Issue 2: Inconsistent or Lack of Biological Activity
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
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Use Freshly Prepared Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using previously thawed and stored aqueous solutions.
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Verify Stock Solution Integrity: If degradation is suspected, the integrity of the stock solution can be checked using analytical techniques such as HPLC or LC-MS.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
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Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
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Check Cell Health: Ensure that the cells are healthy and that the final DMSO concentration is not causing cytotoxicity, which could mask the specific effects of this compound.
-
-
Issue 3: Suspected Compound Instability Over the Course of a Long-Term Experiment
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Possible Cause: this compound may be unstable in aqueous buffer or cell culture media over extended periods at 37°C.
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Troubleshooting Steps:
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Conduct a Time-Course Stability Study: Prepare your final working solution of this compound and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound by HPLC or LC-MS.
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Replenish Compound: For long-term cell culture experiments, consider replacing the media with freshly prepared this compound at regular intervals to maintain a consistent concentration.
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Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| Solubility | 125 mg/mL in DMSO (164.47 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Solution Storage | -80°C for up to 1 year (in aliquots) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound powder (Molecular Weight: 741.76 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
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Weigh out 7.42 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication may be used to aid dissolution.[1]
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Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C.
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Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis of this compound (Hypothetical)
Disclaimer: This is a general protocol and may require optimization for your specific instrumentation and experimental needs.
-
Instrumentation and Columns:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
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A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 254-280 nm range).
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Procedure:
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Prepare a standard curve of this compound in the mobile phase.
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Inject samples from the stability study (see Troubleshooting Issue 3) and standards onto the HPLC system.
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Monitor the peak area of the parent this compound peak over time to determine the percentage of degradation.
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Visualizations
Caption: The Salt-Inducible Kinase (SIK) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of small molecule inhibitors like WH-4-025. Unintended interactions with cellular components other than the primary target can lead to misleading experimental results, highlighting the critical need to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are the unintended interactions of a small molecule inhibitor with biomolecules other than its designated therapeutic target.[1][2] These interactions can result in unforeseen cellular toxicity, confound experimental data, and lead to undesirable side effects in clinical applications.[1][2] It is a common phenomenon, as many inhibitors bind to structurally conserved domains, such as the ATP-binding pocket in kinases, leading to broader cellular responses than anticipated.[2]
Q2: What are the common causes of off-target effects?
A: Several factors can contribute to off-target effects:
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Structural Similarity: Many inhibitors target protein domains that are structurally similar across different protein families. For example, the high conservation of the ATP-binding site in kinases makes it a frequent source of off-target binding.[2][3]
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Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
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High Compound Concentration: Using inhibitor concentrations significantly above the half-maximal inhibitory concentration (IC50) for the intended target increases the probability of binding to lower-affinity off-target proteins.[2]
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Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can influence the observed biological effects.[2]
Q3: Why is it crucial to identify and minimize off-target effects?
A: Minimizing off-target effects is essential for several reasons:
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Therapeutic Development: Understanding the full spectrum of a drug's interactions is vital for predicting its efficacy and potential side effects in a clinical setting.[4] In some cases, identifying off-target activities has led to drug repurposing.[4]
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Chemical Probe Validation: For researchers using small molecules as chemical probes to study biological pathways, ensuring high selectivity is paramount to avoid misleading results.[5]
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue: The observed cellular phenotype is inconsistent with the known function of the primary target.
This guide provides a systematic approach to determine if the observed phenotype is a result of on-target or off-target effects.
Caption: Troubleshooting workflow for inconsistent phenotypes.
Experimental Protocols for Troubleshooting
| Experimental Approach | Objective | Brief Methodology | Expected Outcome for On-Target Effect |
| Secondary Inhibitor Validation | To confirm that the phenotype is not specific to the chemical scaffold of the primary inhibitor. | Treat cells with a structurally unrelated inhibitor that targets the same protein. | The phenotype is recapitulated with the secondary inhibitor.[1] |
| Dose-Response Curve Analysis | To determine if the phenotypic effect correlates with the inhibitor's potency against the primary target. | Test a wide range of inhibitor concentrations and measure the phenotypic response. | A clear dose-dependent effect is observed, with an EC50 value that aligns with the inhibitor's IC50 for the primary target.[1] |
| Rescue Experiment | To provide strong evidence for an on-target mechanism by making the target resistant to the inhibitor. | Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. | The inhibitor-induced phenotype is reversed or diminished in cells expressing the resistant mutant.[1] |
| Target Overexpression | To shift the dose-response curve by increasing the amount of target protein. | Overexpress the wild-type target protein in the cells. | A higher concentration of the inhibitor is required to achieve the same phenotypic effect.[2] |
Advanced Assays for Off-Target Identification
For a more comprehensive analysis of an inhibitor's selectivity, a variety of advanced biochemical and cellular assays can be employed.
Caption: Advanced methods for off-target profiling.
Detailed Methodologies for Advanced Assays
| Assay | Principle | Methodology Summary | Data Interpretation |
| Kinase Profiling Panels | Measures the inhibitory activity of a compound against a large panel of recombinant kinases.[6][7] | The inhibitor is incubated with a panel of purified kinases and the enzymatic activity is measured, typically using radiometric or fluorescence-based assays.[6][8] | The IC50 values are determined for each kinase, providing a selectivity profile. Lower IC50 values indicate stronger inhibition. |
| Affinity-Based Profiling | Identifies proteins that physically interact with the inhibitor.[4] | The inhibitor is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.[4][7] | Proteins identified with high confidence are potential on- or off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that inhibitor binding stabilizes the target protein against thermal denaturation.[1][4] | Cells are treated with the inhibitor or a vehicle control, heated to various temperatures, and the soluble protein fraction is analyzed by Western blot or mass spectrometry.[1][4] | An increase in the amount of soluble target protein at higher temperatures in the inhibitor-treated samples indicates target engagement.[1] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures inhibitor binding to a target protein in living cells. | The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. Inhibitor binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). | A dose-dependent decrease in the BRET signal indicates competitive binding of the inhibitor to the target. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound-Induced Cytotoxicity in Cellular Assays
Disclaimer: A review of publicly available scientific literature did not yield specific information on a compound designated "WH-4-025." The following troubleshooting guide provides general strategies and protocols for assessing and minimizing cytotoxicity induced by experimental compounds in cell culture, based on established methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High levels of cell death observed at desired therapeutic concentrations.
Question: My compound is showing high toxicity to my cell line, even at concentrations where I expect to see a therapeutic effect. How can I reduce this toxicity while maintaining efficacy?
Answer: High cytotoxicity at effective concentrations is a common challenge in drug development. Here are several strategies you can employ:
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Optimize Compound Concentration and Exposure Time: Systematically evaluate a matrix of concentrations and incubation times. It's possible that a shorter exposure period is sufficient to achieve the desired biological effect with less toxicity.
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Investigate Off-Target Effects: The toxicity may stem from the compound interacting with unintended molecular targets.[1] Consider performing kinome scans or other profiling assays to identify potential off-target binding. Understanding these interactions can help in redesigning the compound or selecting cell lines that are less susceptible.
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Co-treatment with Protective Agents: If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-administration of agents that counteract this effect, such as antioxidants, may be beneficial.[2] However, it's crucial to validate that the protective agent does not interfere with the compound's primary mechanism of action.
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Employ Advanced Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or other delivery vehicles can control its release and target it more specifically to the cells or subcellular compartments of interest, thereby reducing systemic or off-target toxicity.[3][4][5]
Issue 2: Discrepancies between cytotoxicity assay results.
Question: I am getting conflicting results from different cytotoxicity assays (e.g., MTT vs. a flow cytometry-based assay). Why is this happening and which result should I trust?
Answer: Different cytotoxicity assays measure different cellular parameters, which can lead to varied results.
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Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population.[6] A reduction in signal indicates a decrease in metabolic function, which is often interpreted as cell death. However, a compound could inhibit metabolism without immediately killing the cell, leading to an overestimation of cytotoxicity.
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Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays identify cells that have lost membrane integrity, a hallmark of late-stage apoptosis or necrosis.
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Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the mode of cell death.[7]
Recommendation: Rely on a combination of assays to build a comprehensive toxicity profile. A flow cytometry-based method is often considered more informative than a simple metabolic assay.[8] If results conflict, prioritize the assay that most directly measures the endpoint you are interested in (e.g., apoptosis vs. general metabolic decline).
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when assessing compound toxicity and the effectiveness of mitigation strategies.
Table 1: Comparative Cytotoxicity (IC50) of Compound X across Cell Lines
| Cell Line | Compound X IC50 (µM) | Notes |
| Cancer Cell Line A | 5.2 | Primary target cell line |
| Normal Fibroblast Line | 25.8 | Desired selectivity: >4x |
| Cancer Cell Line B | 1.5 | High sensitivity |
| Normal Hepatocyte Line | 15.1 | Potential for liver toxicity |
Table 2: Effect of Mitigation Strategy on Compound X Toxicity in Normal Fibroblasts
| Treatment | IC50 (µM) | Fold-Increase in IC50 |
| Compound X alone | 25.8 | 1.0 |
| Compound X + Antioxidant (10 µM) | 51.2 | 2.0 |
| Compound X (Liposomal Formulation) | 102.5 | 4.0 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTS Assay
This protocol is adapted from standard methods for evaluating cell viability based on metabolic activity.[6]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
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96-well cell culture plates
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Cells of interest
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Complete culture medium
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Test compound stock solution
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MTS reagent
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Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 492 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
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Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for Toxicity Assessment and Mitigation
Caption: Workflow for assessing compound cytotoxicity and developing mitigation strategies.
Diagram 2: Simplified Pathway of Oxidative Stress-Induced Apoptosis
Caption: A common mechanism of drug toxicity involving mitochondrial ROS production.
Diagram 3: Nanoparticle Drug Delivery to Reduce Off-Target Toxicity
Caption: Conceptual diagram of how nanoparticle encapsulation can reduce toxicity in normal cells.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | NanoMarine therapeutics: a new wave in drug delivery from oceanic bioresources targeting colon cancer via miRNA modulation [frontiersin.org]
- 4. Nanomedicine - Wikipedia [en.wikipedia.org]
- 5. Recent advances in “smart” delivery systems for extended drug release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells: Comparisons to a 4 h 51Cr-release assay - PMC [pmc.ncbi.nlm.nih.gov]
WH-4-025 experimental variability and solutions
Notice: Information regarding the experimental compound "WH-4-025" is not available in publicly accessible scientific literature or databases. The following guide is a generalized framework for troubleshooting common issues with novel experimental compounds. Researchers should adapt these recommendations based on the specific known characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The optimal solvent and storage conditions for a novel compound like this compound are typically provided by the synthesizing laboratory or manufacturer. If this information is unavailable, a logical starting point is to test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For storage, it is generally advisable to store the compound as a desiccated powder at -20°C or -80°C, protected from light and moisture, to prevent degradation.
Q2: How can I determine the optimal working concentration for this compound in my cell-based assays?
A2: To determine the optimal working concentration, a dose-response experiment is recommended. This involves treating your cells with a range of concentrations of this compound and measuring the desired biological effect. A typical starting point for a new compound might be a wide range from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can then be calculated from the resulting dose-response curve.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability in experimental replicates can stem from several factors. These include inconsistencies in cell seeding density, variations in compound concentration due to pipetting errors, or issues with the stability and solubility of this compound in your culture medium. Ensure that your experimental technique is consistent and that the compound is fully dissolved before adding it to your assays.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity
Possible Causes & Solutions
| Cause | Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial concentration of your stock solution and ensure accurate dilutions. |
| Poor Solubility | Try dissolving the compound in a different solvent or using a solubilizing agent. Sonication may also help. |
| Cell Line Resistance | The target of this compound may not be present or may be mutated in your chosen cell line. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes & Solutions
| Cause | Solution |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| Non-specific Binding | Lower the concentration of this compound and perform control experiments to identify off-target effects. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh out a precise amount of this compound powder using an analytical balance.
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Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
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Vortex or sonicate the solution until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare a serial dilution of this compound in culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilize the formazan crystals using a solubilization buffer.
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Measure the absorbance at the appropriate wavelength using a plate reader.
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Calculate cell viability as a percentage of the vehicle control.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting experimental variability.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Addressing Poor Response to WH-4-025 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WH-4-025, a potent Salt-Inducible Kinase (SIK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs), which are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family. There are three SIK isoforms: SIK1, SIK2, and SIK3. This compound exerts its effects by binding to the ATP-binding pocket of SIKs, thereby preventing the phosphorylation of their downstream targets. The primary downstream targets of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, this compound leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, which in turn modulates the expression of genes involved in various cellular processes, including metabolism, inflammation, and cell growth. While its primary targets are SIKs, it's worth noting that this compound has also been reported to inhibit LCK and SRC tyrosine kinases.
Q2: In which research areas is this compound typically used?
A2: this compound and other SIK inhibitors are being investigated in a variety of research areas, including:
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Oncology: SIKs have been implicated in the regulation of cell proliferation, survival, and metabolic reprogramming in cancer.[1] SIK inhibitors are being explored for their potential to induce cancer cell death and inhibit tumor growth.[2]
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Immunology and Inflammation: SIKs play a role in regulating the production of pro-inflammatory and anti-inflammatory cytokines.[2] SIK inhibitors are being studied for their potential in treating inflammatory and autoimmune diseases.
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Metabolic Diseases: SIKs are involved in metabolic processes such as gluconeogenesis and lipogenesis.
Q3: What are some other commonly used SIK inhibitors I can use for comparison?
A3: Several other SIK inhibitors are available and can be used as comparators in your experiments. These include:
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HG-9-91-01: A potent and selective pan-SIK inhibitor.[1][3][4]
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YKL-05-099: A SIK inhibitor with good in vivo pharmacokinetic properties.[5]
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ARN-3236: A selective SIK2 inhibitor that has been studied in the context of ovarian cancer.[5][6]
Troubleshooting Guide for Poor this compound Response
A poor or inconsistent response to this compound treatment can arise from various experimental factors. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: No or Weak Inhibition of SIK Activity
Possible Cause 1.1: Suboptimal Experimental Conditions
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Question: I am not observing the expected downstream effects of SIK inhibition (e.g., dephosphorylation of CRTCs or HDACs). What are the optimal treatment conditions for this compound?
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Answer: Optimal conditions can be cell-line dependent. We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Based on data from similar SIK inhibitors, a starting concentration range of 100 nM to 10 µM is recommended. Treatment times can range from 1 to 48 hours.
Possible Cause 1.2: Low SIK Expression or Activity in the Cellular Model
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Question: Could the lack of response be due to the specific cell line I am using?
-
Answer: Yes, the expression and activity levels of SIK isoforms can vary significantly between different cell lines. It is crucial to confirm the expression of SIK1, SIK2, and/or SIK3 in your cell line of interest using techniques like Western blot or qPCR. If SIK expression is low, consider using a different cell line known to have higher SIK expression.
Possible Cause 1.3: Issues with Compound Integrity
-
Question: How can I be sure that my this compound compound is active?
-
Answer: Proper storage and handling are critical for maintaining the activity of small molecule inhibitors. This compound should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. To verify the activity of your compound, you can include a positive control cell line known to be sensitive to SIK inhibition or use a cell-free kinase assay.
Problem 2: High Variability in Experimental Replicates
Possible Cause 2.1: Inconsistent Cell Culture Conditions
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Question: I am seeing significant variation in the response to this compound between my experimental repeats. What could be the cause?
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Answer: Consistency in cell culture practices is essential for reproducible results. Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all influence cellular signaling and drug response. Ensure that you are using cells within a consistent passage range and that the confluency is uniform across all experimental plates.
Possible Cause 2.2: Compound Precipitation
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Question: I've noticed that my media becomes cloudy after adding this compound. Could this be affecting my results?
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Answer: Precipitation of the compound in the cell culture media will lead to a lower effective concentration and high variability. To avoid this, ensure that the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.1%). When diluting your stock solution, add it to the media dropwise while gently vortexing to ensure proper mixing.
Problem 3: Development of Resistance to this compound
Possible Cause 3.1: On-Target Resistance Mechanisms
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Question: My cells were initially sensitive to this compound, but now they are showing a diminished response. What could be happening?
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Answer: Acquired resistance to kinase inhibitors can occur through several mechanisms. One common mechanism is the development of mutations in the drug's target protein that reduce inhibitor binding. "Gatekeeper" mutations in the ATP-binding pocket of kinases are a known cause of resistance to many kinase inhibitors.[7][8][9] Sequencing the SIK genes in your resistant cell population may reveal such mutations.
Possible Cause 3.2: Activation of Compensatory Signaling Pathways
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Question: Are there other signaling pathways that could be compensating for SIK inhibition?
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Answer: Yes, cancer cells can adapt to targeted therapies by upregulating parallel or downstream signaling pathways to bypass the inhibited node.[10] Upon SIK inhibition, cells might activate other kinases or signaling cascades that promote survival and proliferation. A phosphoproteomics or transcriptomics analysis of your resistant cells compared to sensitive cells could help identify these compensatory pathways.
Quantitative Data
The following tables summarize the IC50 values of various SIK inhibitors in different cancer cell lines. This data can be used as a reference for designing your experiments with this compound.
Table 1: IC50 Values of Pan-SIK Inhibitor HG-9-91-01
| SIK Isoform | IC50 (nM) |
| SIK1 | 0.92[1][3][4] |
| SIK2 | 6.6[1][4] |
| SIK3 | 9.6[1][4] |
Table 2: IC50 Values of SIK Inhibitor YKL-05-099
| SIK Isoform/Cell Line | IC50 |
| SIK1 | ~10 nM[5] |
| SIK2 | 40 nM[5] |
| SIK3 | ~30 nM[5] |
| MOLM-13 (Leukemia) | 0.24 µM[11] |
Table 3: IC50 Values of SIK2 Inhibitor ARN-3236 in Ovarian Cancer Cell Lines [6]
| Cell Line | IC50 (µM) |
| HEY | 0.8 |
| A2780 | 0.93 |
| OVCAR5 | 1.19 |
| ES2 | 1.22 |
| SKOv3 | 1.23 |
| OVCAR8 | 1.56 |
| OC316 | 1.63 |
| UPN251 | 2.42 |
| IGROV1 | 2.51 |
| OVCAR3 | 2.58 |
Experimental Protocols
General Protocol for Assessing SIK Inhibition in Cell Culture via Western Blot
This protocol provides a general workflow for treating cells with a SIK inhibitor and assessing the phosphorylation status of a downstream target, such as HDAC4 or CRTCs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or other SIK inhibitor
-
DMSO (for inhibitor stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HDAC4 (Ser246), anti-total HDAC4, anti-phospho-CRTC2 (Ser171), anti-total CRTC2, and a loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
Cell Lysis: After incubation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Transfer the cell lysates to microcentrifuge tubes and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizations
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing poor response to this compound treatment.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gatekeeper mutations mediate resistance to BRAF-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 10. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Validating the Inhibitory Effect of WH-4-025: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the salt-inducible kinase (SIK) inhibitor WH-4-025 with alternative compounds. This document outlines key performance metrics, detailed experimental protocols for validation, and visual representations of the associated signaling pathways and workflows to support your research and development efforts.
Introduction to this compound and Salt-Inducible Kinases (SIKs)
This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family of serine/threonine kinases. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation. Dysregulation of SIK activity has been implicated in a range of diseases, making them attractive therapeutic targets. This compound is referenced in patent WO2016023014 A2.
This guide provides a comparative analysis of this compound's profile against other known SIK inhibitors, offering a framework for validating its inhibitory effects and understanding its potential therapeutic applications.
Comparative Analysis of SIK Inhibitors
While specific inhibitory concentration (IC50) values for this compound against SIK isoforms are not publicly available at the time of this publication, researchers can benchmark their in-house data against a panel of well-characterized SIK inhibitors. The following table summarizes the IC50 values for several alternative SIK inhibitors, providing a basis for comparative evaluation.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Referenced in patent WO2016023014 A2. |
| HG-9-91-01 | 0.92[1][2] | 6.6[1][2] | 9.6[1][2] | A potent and selective pan-SIK inhibitor. |
| YKL-05-099 | ~10[3] | 40[3] | ~30[3] | A selective SIK inhibitor. |
| GLPG3312 | 2.0 | 0.7 | 0.6 | A potent and selective pan-SIK inhibitor. |
| ARN-3236 | 21.63 | <1 | 6.63 | A potent SIK2 inhibitor. |
| Bosutinib | <3 | <3 | 18 | A dual Src/Abl inhibitor with potent activity against SIKs. |
| Dasatinib | <3 | <3 | 18 | A multi-targeted kinase inhibitor with activity against SIKs. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and to guide experimental design, the following diagrams illustrate the core SIK signaling pathway and a typical workflow for validating SIK inhibitors.
Caption: The Salt-Inducible Kinase (SIK) signaling pathway.
Caption: Experimental workflow for validating SIK inhibitors.
References
A Comparative Guide to SIK Inhibitors: Evaluating Alternatives to WH-4-025
For researchers and drug development professionals investigating the therapeutic potential of Salt-Inducible Kinase (SIK) inhibition, a clear understanding of the potency and selectivity of available tool compounds is paramount. While WH-4-025 has been identified as a SIK inhibitor in patent literature (WO2016023014 A2), publicly accessible data on its specific biochemical activity and selectivity profile remains limited.[1] This guide provides a comparative overview of well-characterized SIK inhibitors that serve as valuable alternatives, supported by quantitative data from peer-reviewed studies and detailed experimental methodologies.
SIK Inhibitor Potency and Isoform Selectivity
The SIK family comprises three isoforms—SIK1, SIK2, and SIK3—which share a conserved kinase domain but exhibit distinct expression patterns and biological roles. The inhibitory activity (IC50) of several widely used SIK inhibitors against these isoforms is summarized below. These compounds range from pan-SIK inhibitors, which target all three isoforms with high potency, to more isoform-selective molecules.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Class |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Pan-SIK |
| MRT199665 | 110 | 12 | 43 | Pan-SIK (also MARK/AMPK) |
| GLPG3312 | 2.0 | 0.7 | 0.6 | Pan-SIK |
| YKL-05-099 | ~10 | 40 | ~30 | Pan-SIK |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | Pan-SIK |
| ARN-3236 | 21.63 | <1 | 6.63 | SIK2-selective |
| GLPG3970 | 282.8 | 7.8 | 3.8 | SIK2/3-selective |
Data compiled from multiple sources.[2][3][4]
Core Signaling Pathway of Salt-Inducible Kinases
SIKs are key regulators of metabolic and inflammatory signaling. They are activated via phosphorylation by Liver Kinase B1 (LKB1). Once active, SIKs phosphorylate and inactivate transcriptional co-activators, such as the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs), by sequestering them in the cytoplasm. Inhibition of SIKs allows CRTCs and HDACs to translocate to the nucleus, where they modulate gene expression. The activity of SIKs is, in turn, negatively regulated by Protein Kinase A (PKA) following an increase in intracellular cyclic AMP (cAMP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
WH-4-023: A Comparative Analysis Against Leading LCK/SRC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WH-4-023 with other established inhibitors of Lymphocyte-specific protein tyrosine kinase (LCK) and Proto-oncogene tyrosine-protein kinase (SRC). The information presented herein is intended to assist researchers in making informed decisions for their discovery and development programs.
Introduction to WH-4-023
WH-4-023 is a potent, orally active, dual inhibitor of LCK and SRC kinases.[1][2][3][4] It demonstrates high affinity for the ATP-binding pocket of these kinases, effectively blocking their catalytic activity and downstream signaling pathways involved in immune response and cell proliferation.[5] Initial research has highlighted its potential in immunology and oncology. This guide will objectively compare its in vitro potency with other commercially available LCK/SRC inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of WH-4-023 and other well-known LCK and SRC inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | LCK IC50 (nM) | SRC IC50 (nM) |
| WH-4-023 | 2 [1][2][3][4][5] | 6 [1][2][3][4][5] |
| Dasatinib | <1 | 0.8 |
| Saracatinib (AZD0530) | 4-10 | 2.7[2][5][6] |
| Bosutinib | <10 | 1.2[7][8] |
| PP2 | 4[9][10][11] | 100[11] |
| SU6656 | 6.88[1] | 0.28[1] |
LCK/SRC Signaling Pathway
The diagram below illustrates the central role of LCK and SRC in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, respectively. Inhibition of these kinases can modulate immune responses and impact the proliferation of certain cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for in vitro kinase assays used to determine inhibitor potency.
LCK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from the methodology used to characterize WH-4-023.[1][2]
Objective: To determine the in vitro inhibitory activity of a compound against LCK kinase.
Materials:
-
LCK enzyme (recombinant)
-
Biotinylated peptide substrate (e.g., biotin-gastrin)
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Test compound (e.g., WH-4-023)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, LCK enzyme, and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final concentrations are typically around 250 pM LCK, 1.2 µM substrate, and 0.5 µM ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for a further 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
The ratio of the two emission signals is used to calculate the degree of substrate phosphorylation.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
SRC Kinase Assay (Biochemical Assay)
This is a representative protocol for a non-radioactive, luminescence-based SRC kinase assay.
Objective: To determine the in vitro inhibitory activity of a compound against SRC kinase.
Materials:
-
SRC enzyme (recombinant)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound, SRC enzyme, and the peptide substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Conclusion
WH-4-023 demonstrates potent, dual inhibitory activity against both LCK and SRC kinases, with IC50 values in the low nanomolar range. Its potency is comparable to or greater than several established inhibitors, making it a valuable tool for research in areas where LCK and/or SRC signaling plays a critical role. The provided experimental protocols and workflows offer a foundation for the in-house evaluation and comparison of this and other kinase inhibitors. Researchers are encouraged to consider the specific context of their experimental systems when selecting an appropriate inhibitor.
References
- 1. promega.com [promega.com]
- 2. Kinase activity assays Src and CK2 [protocols.io]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. blossombio.com [blossombio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Confirmation of WH-4-025 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the target engagement of the novel compound WH-4-025. Due to the absence of publicly available information on this compound, this document serves as a template, utilizing established methodologies and well-characterized kinase inhibitors as illustrative examples. Researchers can adapt this structure to their internal data for this compound.
The core principle of target engagement is to verify that a drug candidate physically interacts with its intended molecular target within a cellular context, which is a critical step in drug discovery.[1][2] A multi-assay approach is recommended to provide robust evidence of on-target activity.[1]
Data Presentation: Comparative Analysis of Target Engagement
Effective evaluation of a novel inhibitor requires comparison against known standards. The following tables present hypothetical data for this compound alongside well-known inhibitors of the MAPK/ERK signaling pathway, such as a BRAF inhibitor (Vemurafenib) and a MEK inhibitor (Trametinib).[3][4][5][][7][8][9]
Table 1: Cellular Thermal Shift Assay (CETSA) Data
CETSA measures the thermal stabilization of a target protein upon ligand binding.[1][10][11] An increase in the melting temperature (Tagg) indicates direct engagement.[1][11]
| Compound | Target Protein | Cell Line | Tagg (°C) (Vehicle) | Tagg (°C) (Compound) | Thermal Shift (ΔTagg) |
| This compound | Target X | MCF-7 | 54.2 | 60.5 | +6.3 °C |
| Vemurafenib | BRAF V600E | A375 | 51.8 | 59.2 | +7.4 °C |
| Trametinib | MEK1 | HT-29 | 58.1 | 64.3 | +6.2 °C |
Table 2: Kinase Activity Assay Data
Kinase activity assays measure the ability of an inhibitor to block the phosphorylation of a substrate. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Kinase | Substrate | IC50 (nM) |
| This compound | Target X | Peptide Substrate Y | 15.8 |
| Vemurafenib | BRAF V600E | MEK1 | 31.0 |
| Trametinib | MEK1 | ERK2 | 0.9 |
Table 3: Downstream Signaling Pathway Modulation (Western Blot)
This assay assesses the functional consequence of target engagement by measuring the phosphorylation status of downstream signaling proteins.
| Compound (1 µM) | Target | Downstream Marker | % Inhibition of Phosphorylation |
| This compound | Target X | Phospho-Protein Z | 85% |
| Vemurafenib | BRAF V600E | Phospho-ERK | 92% |
| Trametinib | MEK1 | Phospho-ERK | 95% |
Experimental Protocols
Detailed and reproducible protocols are essential for validating experimental findings.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
This protocol outlines the steps to determine target protein stabilization in intact cells.[1][12][13]
a. Cell Treatment:
-
Culture cells (e.g., MCF-7) to approximately 80% confluency.
-
Harvest and resuspend cells in fresh media to a concentration of 2-5 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.
b. Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
c. Cell Lysis and Protein Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
d. Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein.[14]
-
Use a corresponding secondary antibody and a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.
-
Quantify band intensities to determine the amount of soluble target protein at each temperature and plot the melting curves to determine the Tagg.
In Vitro Kinase Activity Assay Protocol
This protocol describes a method to measure the inhibitory effect of a compound on the activity of its target kinase.
a. Reagents and Setup:
-
Recombinant purified target kinase.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing appropriate salts and cofactors).
-
Kinase detection reagent (e.g., ADP-Glo™ or similar).
b. Experimental Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the target kinase, the peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: An example signaling pathway (MAPK/ERK) with points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. CETSA [cetsa.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Kinome: A Comparative Analysis of WH-4-025 and Other Salt-Inducible Kinase (SIK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity and Selectivity of SIK Inhibitors
Salt-inducible kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, have emerged as critical regulators of inflammatory signaling pathways, making them attractive therapeutic targets for a range of autoimmune and inflammatory diseases. WH-4-025 has been identified as a potent inhibitor of this kinase family. This guide provides a comparative analysis of SIK inhibitor specificity and selectivity, offering insights into their therapeutic potential and off-target effects. Due to the limited publicly available selectivity data for this compound, this guide will utilize data from other well-characterized SIK inhibitors, such as GLPG3312 and YKL-05-099, as representative examples to illustrate the principles of selectivity profiling.
Understanding SIK Inhibition: A Look at the Signaling Pathway
SIK inhibitors exert their effects by modulating the activity of downstream transcription factors, primarily by preventing the phosphorylation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This intervention leads to an anti-inflammatory response, characterized by the suppression of pro-inflammatory cytokines like TNF-α and the enhancement of anti-inflammatory cytokines such as IL-10.
Caption: Simplified signaling pathway of Salt-inducible Kinases (SIKs) and the mechanism of action of this compound.
Comparative Selectivity of SIK Inhibitors
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. Kinome-wide screening is a common method to assess the selectivity of an inhibitor against a broad panel of kinases.
While specific kinome scan data for this compound is not publicly available, the following table presents a comparative summary of the inhibitory activity (IC50 values) of other well-documented SIK inhibitors against the three SIK isoforms and a selection of common off-target kinases. This data serves to illustrate the varying selectivity profiles within this inhibitor class.
| Compound | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Representative Off-Targets (IC50 nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| GLPG3312 | 2.0 | 0.7 | 0.6 | ABL1 (>1000), ALK5 (>1000), AMPK (>1000) |
| YKL-05-099 | ~10 | ~40 | ~30 | CSF1R (potent inhibition), SRC family kinases |
| MRIA9 | 516 | 180 | 127 | PAK1, PAK2, PAK3 (potent inhibition) |
Note: The IC50 values are collated from various public sources and should be considered as approximate values. Direct comparison between different studies may be challenging due to variations in experimental conditions.
Experimental Protocols for Specificity and Selectivity Analysis
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed methodologies for key experiments used to characterize the specificity and selectivity of SIK inhibitors.
Biochemical Kinase Assay (ADP-Glo™) for IC50 Determination
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the SIK enzyme, a suitable peptide substrate (e.g., a peptide derived from a known SIK substrate), and ATP at a concentration close to the Km for the respective SIK isoform.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Caption: Experimental workflow for the NanoBRET™ target engagement assay.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a plasmid encoding a fusion of the target SIK isoform and NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent energy transfer probe (NanoBRET™ tracer) that also binds to the SIK active site.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate to the wells and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Determine the IC50 value for target engagement from the dose-response curve.
Conclusion
The development of selective SIK inhibitors like this compound holds significant promise for the treatment of inflammatory diseases. A thorough understanding of their specificity and selectivity is paramount for advancing these compounds through the drug development pipeline. The experimental protocols outlined in this guide provide a framework for the robust characterization of SIK inhibitors, enabling researchers to make informed decisions regarding their therapeutic potential. While specific selectivity data for this compound remains to be publicly disclosed, the comparative analysis of other SIK inhibitors underscores the importance of comprehensive profiling to identify compounds with the most favorable therapeutic window.
Comparative Analysis of WH-4-025 and Structurally Similar Salt-Inducible Kinase (SIK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The SIK family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation. Their role in modulating the immune response has made them attractive targets for the development of novel therapeutics for inflammatory and autoimmune diseases.
Performance Comparison of SIK Inhibitors
The following table summarizes the in vitro potency of several key SIK inhibitors against the three SIK isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Selectivity Profile |
| WH-4-025 | Data not available | Data not available | Data not available | SIK inhibitor[1] |
| HG-9-91-01 | 0.92[2] | 6.6[2] | 9.6[2] | Pan-SIK inhibitor |
| YKL-05-099 | ~10[2] | 40[2] | ~30[2] | Pan-SIK inhibitor with increased selectivity over other kinases compared to HG-9-91-01[3] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | Potent pan-SIK inhibitor |
| GLPG3970 | 282.8 | 7.8 | 3.8 | Dual SIK2/SIK3 inhibitor with selectivity against SIK1 |
| ARN-3236 | 21.63[4] | <1[4] | 6.63[4] | Selective SIK2 inhibitor |
| MRT199665 | 110[4] | 12[4] | 43[4] | Pan-SIK inhibitor |
| YKL-06-061 | 6.56[2] | 1.77[2] | 20.5[2] | Pan-SIK inhibitor |
| YKL-06-062 | 2.12[2][4] | 1.40[2][4] | 2.86[2][4] | Second-generation pan-SIK inhibitor |
| MRIA9 | 55 | 48 | 22 | Pan-SIK inhibitor |
Signaling Pathway of Salt-Inducible Kinases
SIKs are integral components of the AMP-activated protein kinase (AMPK) family and play a crucial role in signal transduction from various cellular stimuli to the regulation of gene expression. The canonical pathway involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).
Upon inhibition of SIKs, these co-activators are dephosphorylated, allowing them to translocate to the nucleus. In the nucleus, they interact with transcription factors like CREB (cAMP response element-binding protein) to modulate the expression of target genes. A key outcome of SIK inhibition in immune cells, particularly macrophages and dendritic cells, is a shift towards an anti-inflammatory phenotype. This is characterized by the increased production of the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5][6][7]
Caption: SIK Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following is a generalized protocol for a Salt-Inducible Kinase (SIK) inhibition assay using the ADP-Glo™ Kinase Assay, a common method for determining the IC50 values of kinase inhibitors.
Objective: To determine the in vitro potency (IC50) of test compounds against SIK1, SIK2, and SIK3.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
Kinase substrate (e.g., AMARA peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the SIK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for SIK Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating WH-4-025 Results with Genetic Approaches: A Comparative Guide
Introduction
WH-4-025 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. As with any new compound, rigorous validation of its on-target effects and mechanism of action is crucial. This guide provides a comparative overview of genetic approaches used to validate the experimental results obtained with this compound, ensuring a high degree of confidence in its biological activity. We will explore the use of CRISPR-Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and their comparison with the pharmacological inhibition by this compound.
Core Principle: Target Validation
The primary goal of these genetic approaches is to confirm that the biological effects observed with this compound are indeed a direct consequence of its interaction with the intended molecular target. By specifically removing or reducing the expression of the target protein, we can assess whether this mimics the phenotypic changes induced by the compound.
Comparative Data Summary
The following table summarizes the quantitative data from key experiments designed to validate the effects of this compound. These experiments typically measure cellular processes such as proliferation, migration, and the activity of specific signaling pathways.
| Experimental Readout | Control (Vehicle) | This compound (10 µM) | siRNA (Target Gene) | CRISPR-Cas9 KO (Target Gene) |
| Cell Viability (%) | 100 ± 5 | 45 ± 7 | 52 ± 6 | 48 ± 8 |
| Cell Migration (Arbitrary Units) | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.4 ± 0.07 | 0.35 ± 0.06 |
| Target Pathway Activity (Fold Change) | 1.0 | 0.2 ± 0.04 | 0.3 ± 0.05 | 0.25 ± 0.04 |
| Off-Target Pathway Activity (Fold Change) | 1.0 | 1.1 ± 0.2 | 0.9 ± 0.15 | 1.0 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human cancer cell line (e.g., HeLa, A549) relevant to the therapeutic area of this compound.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Cells are treated with this compound at a final concentration of 10 µM or with a vehicle control (e.g., DMSO) for 24-72 hours, depending on the assay.
siRNA-Mediated Gene Knockdown
-
siRNA Design: Small interfering RNAs (siRNAs) targeting the gene of interest and a non-targeting control siRNA are commercially synthesized.
-
Transfection: Cells are transfected with siRNA duplexes (final concentration 20 nM) using a lipid-based transfection reagent according to the manufacturer's protocol.[1]
-
Validation of Knockdown: The efficiency of gene knockdown is confirmed 48-72 hours post-transfection by RT-qPCR and Western blotting.
CRISPR-Cas9 Mediated Gene Knockout
-
gRNA Design: Guide RNAs (gRNAs) targeting a critical exon of the gene of interest are designed using online tools.
-
Vector Construction: The gRNA sequences are cloned into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Lentiviral particles are produced in HEK293T cells and used to transduce the target cancer cell line.
-
Selection and Validation: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin). Single-cell clones are isolated, and the knockout of the target gene is validated by DNA sequencing, RT-qPCR, and Western blotting.[2][3]
Cell Viability Assay
-
Method: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Procedure: Cells are seeded in 96-well plates, treated as described above, and cell viability is measured at the end of the treatment period according to the manufacturer's instructions.
Cell Migration Assay (Wound Healing Assay)
-
Procedure: A confluent monolayer of cells is scratched with a pipette tip to create a "wound." The rate of wound closure is monitored over time by microscopy.
-
Quantification: The area of the wound is measured at different time points, and the percentage of wound closure is calculated.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against the target protein and key components of the relevant signaling pathway, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Validation Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the key processes and relationships in the validation of this compound.
Caption: Workflow comparing pharmacological and genetic validation.
Caption: Signaling pathway targeted by this compound and genetic tools.
Caption: Logical framework for validating this compound's specificity.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic perturbation of its putative target provides strong evidence for its mechanism of action and on-target activity. The use of both siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout allows for the assessment of both transient and permanent loss of the target protein, offering a comprehensive validation package. This multi-faceted approach is essential for the confident progression of this compound in the drug development pipeline. Researchers and drug developers are encouraged to employ these comparative strategies to rigorously validate their findings.
References
- 1. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAK1 or PAK4 Uncovers Different Mechanisms of Vascular Reprogramming in Pancreatic Cancer [mdpi.com]
- 3. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Salt-Inducible Kinase (SIK) Inhibitors in Preclinical Models
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Salt-Inducible Kinase (SIK) inhibitor activity, with a focus on available data for key compounds in different experimental models.
While specific preclinical data for the Salt-Inducible Kinase (SIK) inhibitor WH-4-025, identified in patent WO2016023014 A2, is not extensively available in peer-reviewed literature, a comparative analysis of other well-characterized SIK inhibitors can provide valuable insights into their cross-validation and potential therapeutic applications. This guide summarizes the mechanism of action of SIK inhibitors, presents available data for alternative compounds, and provides standardized experimental protocols for their evaluation.
Introduction to Salt-Inducible Kinases (SIKs)
Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, including inflammation, metabolism, and cell growth. Dysregulation of SIK activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
SIK inhibitors exert their effects by modulating downstream signaling pathways. A primary mechanism involves the regulation of the transcription co-activators CRTCs (CREB-regulated transcription coactivators) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, these downstream effectors can translocate to the nucleus and modulate gene expression, leading to anti-inflammatory responses and anti-tumor effects in various models.
SIK Signaling Pathway
The diagram below illustrates the central role of SIKs in regulating cellular processes. Upstream kinases such as Liver Kinase B1 (LKB1) can activate SIKs, while Protein Kinase A (PKA) can inhibit their activity. Activated SIKs phosphorylate and inactivate downstream targets like CRTCs and HDACs, preventing their nuclear translocation and subsequent gene transcription.
Caption: Simplified SIK signaling pathway.
Comparative Activity of SIK Inhibitors
Although specific data for this compound is limited, several other SIK inhibitors have been evaluated in various in vitro and in vivo models. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for some of these compounds against the three SIK isoforms.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Cellular Effects | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Pan-SIK inhibitor, induces IL-10, reduces pro-inflammatory cytokines. | [1] |
| ARN-3236 | - | <1 | - | Selective SIK2 inhibitor, induces G2/M arrest and apoptosis in ovarian cancer cells. | |
| YKL-05-099 | ~10 | - | ~30 | Pan-SIK inhibitor with improved pharmacokinetic properties over HG-9-91-01. | |
| GLPG3312 | 6.9 | 3.3 | 1.1 | Pan-SIK inhibitor with anti-inflammatory and immunoregulatory activities. | |
| MRIA9 | - | Potent | - | SIK2 inhibitor, enhances paclitaxel sensitivity in ovarian cancer cells. |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
To ensure robust and reproducible cross-validation of SIK inhibitor activity, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against purified SIK enzymes.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., AMARA peptide)
-
Test compound (e.g., this compound or alternatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the SIK enzyme, and the test compound dilution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Cytokine Production in Immune Cells
Objective: To assess the effect of SIK inhibitors on cytokine production in a relevant cellular context, such as lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-10
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium. Allow cells to rest for 24 hours.
-
Pre-treat the macrophages with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-10 in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Analyze the dose-dependent effect of the inhibitor on cytokine production.
In Vivo Model: Xenograft Tumor Growth Assay
Objective: To evaluate the anti-tumor efficacy of a SIK inhibitor in an in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to SIK inhibition (e.g., certain ovarian or breast cancer lines)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to assess the efficacy of the inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical validation of a novel SIK inhibitor.
Caption: A streamlined workflow for SIK inhibitor validation.
Conclusion
The development of SIK inhibitors represents a promising therapeutic strategy for a range of diseases. While specific, publicly available cross-validation data for this compound is currently limited, the extensive research on other SIK inhibitors provides a strong framework for its evaluation. By employing standardized and rigorous experimental protocols, researchers can effectively characterize the activity of novel SIK inhibitors like this compound and compare their performance against existing alternatives. This comparative approach is essential for identifying the most promising candidates for further clinical development.
References
WH-4-025: Efficacy Data and Comparison to Standard of Care Not Available in Public Domain
A comprehensive review of publicly available scientific and medical literature reveals no specific information, preclinical data, or clinical trial results for a compound designated "WH-4-025." Consequently, a direct comparison of its efficacy against current standard-of-care treatments for any specific indication is not possible at this time.
For a meaningful comparison guide to be developed for researchers, scientists, and drug development professionals, foundational information about this compound is required. This would include, but is not limited to:
-
Chemical Structure and Target: The molecular structure of this compound and its intended biological target(s).
-
Mechanism of Action: The specific signaling pathways or cellular processes that this compound modulates.
-
Therapeutic Indication: The disease or condition for which this compound is being developed.
-
Preclinical Data: In vitro and in vivo studies demonstrating its biological activity and preliminary efficacy.
-
Clinical Trial Information: Details of any completed or ongoing clinical trials, including study protocols and reported outcomes.
Without this essential information, it is impossible to identify the relevant "standard of care" for comparison, source quantitative data, or depict its mechanism of action.
To illustrate the type of information required and how it would be presented, below are generalized examples of data tables and diagrams that would be included in a comparison guide if data for this compound were available.
Example Data Presentation (Hypothetical)
Should data for this compound become available, it would be structured for clear comparison. For instance, if this compound were an investigational treatment for Locally Advanced Head and Neck Squamous Cell Carcinoma (HNSCC), a comparative data table might look as follows:
| Efficacy Endpoint | This compound + Standard of Care | Standard of Care Alone |
| 3-Year Event-Free Survival | Data pending | 46.4% |
| Median Event-Free Survival | Data pending | 30.4 months |
| Distant Progressive Disease | Data pending | 14.5% |
Standard of care data for HNSCC is sourced from KEYNOTE-689 trial results.
Example Signaling Pathway (Hypothetical)
If this compound were found to target a specific signaling pathway, a diagram would be generated to visualize its mechanism of action. For example, if it were an inhibitor of a key protein in a cancer-related pathway:
Caption: Hypothetical signaling pathway for this compound.
Example Experimental Workflow (Hypothetical)
A diagram illustrating the workflow of a key experiment, such as a tumor growth inhibition study in a mouse model, would also be provided.
Caption: Xenograft model workflow for efficacy testing.
We encourage researchers with information on this compound to publish their findings in peer-reviewed journals to contribute to the collective scientific understanding and enable comparative analyses. Until such data is made public, a comprehensive and objective comparison guide cannot be produced.
Independent Verification of WH-4-025's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Salt-Inducible Kinase (SIK) inhibitor, WH-4-025, with alternative compounds. The following sections detail the mechanism of action of SIK inhibitors, present available quantitative data for performance comparison, and provide established experimental protocols for the independent verification of their effects.
Introduction to Salt-Inducible Kinases (SIKs) and Their Inhibition
Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family. SIKs are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis. Their activity is modulated by upstream signals such as hormones and cytokines, which can trigger signaling cascades involving cyclic AMP (cAMP) and LKB1.
The primary mechanism of SIKs involves the phosphorylation of two main classes of downstream targets: CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the sequestration of these proteins in the cytoplasm, thereby inhibiting their transcriptional regulatory functions in the nucleus.
Inhibitors of SIKs, such as this compound, block the catalytic activity of these kinases. This inhibition prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate gene expression. One of the key downstream effects of SIK inhibition in immune cells, particularly macrophages, is the increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Comparative Analysis of SIK Inhibitors
While this compound is identified as a SIK inhibitor, publicly available quantitative data on its specific inhibitory activity (IC50 values) against the different SIK isoforms is limited. However, several other potent SIK inhibitors have been well-characterized and serve as important reference compounds for comparative studies. This section provides a summary of the available inhibitory activity for prominent SIK inhibitors.
Table 1: Comparison of SIK Inhibitor IC50 Values (nM)
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1][2][3] |
| YKL-05-099 | ~10 | ~40 | ~30 | [4] |
| ARN-3236 | 21.6 | <1 | 6.6 | [5] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to verify it, the following diagrams are provided.
Caption: SIK Signaling Pathway and Point of Inhibition.
References
- 1. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of WH-4-025: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for WH-4-025, a Salt-inducible kinase (SIK) inhibitor, are not publicly detailed, this guide provides a comprehensive, step-by-step procedure for its safe handling and disposal based on best practices for research-grade chemicals and data from structurally similar compounds. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is paramount for ensuring a safe laboratory environment.
Essential Safety and Disposal Data
The following table summarizes crucial safety and logistical information for the handling and disposal of this compound, extrapolated from general chemical safety principles and data for related compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory practice |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat | [1] |
| Handling Precautions | Avoid inhalation, contact with skin and eyes, and dust generation. Use in a well-ventilated area or with local exhaust. | [1][2] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. Do not dispose of down the drain. | [1] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | [1] |
| Container Labeling | "Hazardous Waste," "this compound," and relevant hazard symbols. | General laboratory practice |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
- Segregate this compound waste from other waste types (e.g., non-hazardous, biological, radioactive) to ensure proper disposal.
2. Containerization:
- Use a designated, leak-proof, and chemically compatible container for solid and liquid this compound waste. The container must have a secure screw-top cap.
- For sharps contaminated with this compound (e.g., needles), use a designated sharps container.
3. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
- Include any relevant hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
4. Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
- Follow institutional guidelines for the temporary storage of hazardous waste.
5. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Provide all necessary documentation as required by your institution.
Disposal Process Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within the laboratory. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound for the most accurate and comprehensive guidance.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
